Yamogenin
Description
This compound has been reported in Dioscorea collettii, Solanum violaceum, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVFSAGQJTQCK-CAKNJAFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903922 | |
| Record name | Yamogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-06-1 | |
| Record name | Yamogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodiosgenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yamogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YAMOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487OD4XW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Occurrence and Biological Signaling of Yamogenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yamogenin, a naturally occurring spirostanol saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. As a stereoisomer of diosgenin, it is often found in similar botanical sources and shares a range of biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and analysis, and a detailed examination of its known signaling pathways, particularly in the context of apoptosis induction in cancer cells. Quantitative data from existing literature are summarized, and key experimental protocols are detailed to facilitate further research and development.
Introduction to this compound
This compound ((25S)-Spirost-5-en-3β-ol) is a steroidal sapogenin that serves as a valuable precursor in the synthesis of various steroidal drugs.[1] It is the aglycone component of steroidal saponins, which are glycosides found in a variety of plants. The biological activities of this compound are a subject of ongoing research, with studies indicating its potential as an anti-inflammatory, antimicrobial, and antitumor agent.[2] Its structural similarity to diosgenin, differing only in the stereochemistry at the C-25 position, makes their separation and individual quantification a critical aspect of phytochemical analysis.
Natural Sources of this compound
This compound is distributed across a range of plant species, often co-occurring with its epimer, diosgenin. The primary plant families that are known to contain this compound include Dioscoreaceae, Fabaceae, Asparagaceae, and Agavaceae.
Key Botanical Sources
The most prominent natural sources of this compound include:
-
Trigonella foenum-graecum (Fenugreek): The seeds of fenugreek are a well-documented source of both this compound and diosgenin.[3] The saponin content in fenugreek seeds can range from 2-5%.[4]
-
Dioscorea species (Yams): Various species of yams are known to contain significant amounts of steroidal saponins. While many studies focus on the diosgenin content, this compound is also a notable constituent in species such as Dioscorea collettii.[2]
-
Asparagus officinalis (Asparagus): This common vegetable is another source of steroidal saponins, including those that yield this compound upon hydrolysis.[2]
-
Agave species: Plants from the Agave genus have also been identified as containing this compound.[2]
Quantitative Data on this compound Content
Quantitative analysis of this compound is often challenging due to its co-occurrence with diosgenin. Many studies report a combined value for both sapogenins. The table below summarizes the available quantitative data, highlighting the sources and the reported concentrations. It is important to note that the concentrations can vary significantly based on the plant cultivar, geographical location, and the analytical methods employed.
| Plant Species | Plant Part | Compound(s) Quantified | Concentration Range (% dry weight) | Analytical Method | Reference(s) |
| Dioscorea species | Leaves | Diosgenin + this compound | 0.04 - 0.93% | Not Specified | [5] |
| Dioscorea species | Tubers | Diosgenin + this compound | 3 - 7% | Not Specified | [5] |
| Dioscorea sparsiflora | Tubers | Diosgenin | 0.002 - 0.016% | GC-MS | [6] |
| Dioscorea remotiflora | Tubers | Diosgenin | 0.002 - 0.016% | GC-MS | [6] |
| Dioscorea zingiberensis | Tubers | Diosgenin | 0.78 - 1.95% | UPLC-DAD-MS | [7] |
| Dioscorea species (various) | Tubers | Diosgenin | 0.001 - 0.003% | HPTLC | [8][9] |
| Trigonella foenum-graecum | Seeds | Saponins (yielding diosgenin and this compound) | 0.6 - 1.7% | Not Specified | [3] |
Experimental Protocols
The isolation and quantification of this compound from its natural sources typically involve extraction of the parent saponins followed by acid hydrolysis to yield the aglycone. Subsequent chromatographic separation and detection are necessary for accurate quantification.
General Workflow for this compound Extraction and Analysis
Figure 1. General experimental workflow for the extraction and quantification of this compound.
Detailed Methodology: Acid Hydrolysis of Saponins
Acid hydrolysis is a critical step to cleave the glycosidic bonds of saponins and release the this compound aglycone.
Objective: To hydrolyze steroidal saponins to their corresponding sapogenins (this compound and diosgenin).
Materials:
-
Saponin-rich plant extract
-
2 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Ethanol or other suitable co-solvent
-
Reflux apparatus or a microwave hydrolysis system
-
Ethyl acetate or chloroform for extraction
-
Sodium bicarbonate or other base for neutralization
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the saponin-rich extract in a suitable solvent (e.g., 50% ethanol).
-
Add an equal volume of 2 M HCl or H₂SO₄ to the solution.
-
Heat the mixture under reflux for 2-4 hours at 100°C.[10] Alternatively, microwave-assisted acid hydrolysis can be performed at elevated temperatures (e.g., 140°C) for a shorter duration (e.g., 30 minutes) for improved efficiency.[10]
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.
-
Extract the liberated sapogenins from the aqueous solution using a non-polar solvent such as ethyl acetate or chloroform. Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.
-
Combine the organic extracts and wash with distilled water.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude sapogenin mixture.
Chromatographic Separation and Quantification
Due to the isomeric nature of this compound and diosgenin, their separation requires high-resolution chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is commonly employed.[4] The mobile phase often consists of a gradient of acetonitrile and water.[11] Detection can be achieved using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). For unambiguous identification and quantification, coupling HPLC with Mass Spectrometry (MS) is recommended.[5] Chiral HPLC columns can also be utilized for the specific separation of the C-25 epimers.[12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Prior to GC analysis, the sapogenins need to be derivatized to increase their volatility. The derivatized samples are then separated on a suitable capillary column and detected by a mass spectrometer.[1]
Signaling Pathways of this compound
Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly its pro-apoptotic effects in cancer cells.
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][15]
Signaling Cascade
The proposed signaling pathway for this compound-induced apoptosis involves several key molecular events:
-
Upregulation of Death Receptors: this compound treatment leads to an increased expression of members of the Tumor Necrosis Factor Receptor Superfamily (TNFRSF), including TNFRSF25.[2]
-
Activation of the Extrinsic Pathway: The upregulation of death receptors facilitates the recruitment of the adaptor protein Fas-Associated Death Domain (FADD).[2][6][16] This leads to the activation of the initiator caspase, Caspase-8.[17]
-
Activation of the Intrinsic Pathway: this compound also triggers the intrinsic pathway, characterized by the depolarization of the mitochondrial membrane and the subsequent activation of the initiator caspase, Caspase-9.[2]
-
Execution Phase: Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as Caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.
-
Generation of Reactive Oxygen Species (ROS): An increase in the production of ROS is observed in this compound-treated cells, which can further contribute to mitochondrial dysfunction and the apoptotic process.[2]
Figure 2. Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
This compound is a promising natural product with significant potential for drug development, particularly in the field of oncology. This guide has provided a comprehensive overview of its natural sources, with a compilation of the currently available quantitative data. Detailed experimental protocols for its extraction and analysis have been presented to aid researchers in their investigations. Furthermore, the elucidation of its pro-apoptotic signaling pathway offers a clear direction for future studies into its mechanism of action and therapeutic applications. Further research is warranted to develop and validate analytical methods for the specific quantification of this compound in various botanical matrices and to fully explore the therapeutic potential of this intriguing steroidal saponin.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The roles of FADD in extrinsic apoptosis and necroptosis. | Semantic Scholar [semanticscholar.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of FADD in extrinsic apoptosis and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acid hydrolysis of saponins extracted in tincture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phytojournal.com [phytojournal.com]
- 10. Mass Spectrometric Based Metabolomics of the Saudi Cultivar of Fenugreek (Trigonella foenum-graecum L.): A Combined GC-MS, Antimicrobial and Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. DED Interaction of FADD and Caspase-8 in the Induction of Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Yamogenin: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yamogenin, a steroidal sapogenin, is a natural product found in a variety of plants, including those of the Dioscorea (wild yam) and Trigonella (fenugreek) genera. It is a C-25 epimer of diosgenin, another well-studied sapogenin.[1] this compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its anticancer effects. Detailed experimental protocols and a visualization of its apoptotic signaling pathway are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a spirostanol derivative with the chemical formula C₂₇H₄₂O₃.[1][2] Its structure features a spiroketal side chain, which is characteristic of this class of compounds. The stereochemistry at the C-25 position distinguishes it from its isomer, diosgenin.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₇H₄₂O₃ | [1][2] |
| Molecular Weight | 414.6 g/mol | [1][2] |
| IUPAC Name | (25S)-Spirost-5-en-3β-ol | |
| Synonyms | Neodiosgenin, (25S)-spirost-5-en-3beta-ol, Jamogenin, 25-epi-Diosgenin | [1] |
| Melting Point | 201 °C | [3] |
| Solubility | Insoluble in water and DMSO. Soluble in most nonpolar organic solvents like chloroform and partially polar solvents such as acetone and methanol. | [4][5] |
Spectroscopic Data
-
¹H and ¹³C NMR: The NMR spectra of steroidal sapogenins are complex but provide key signals for structural determination. The chemical shifts of the methyl groups and the protons and carbons in the spiroketal moiety are particularly important for identifying the aglycone structure and its stereochemistry.[6][7]
-
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the spirostanol skeleton, with key fragments arising from the cleavage of the spiroketal side chain.[8][9]
-
Infrared Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH) group, C-H bonds, C=C bonds, and the C-O-C linkages of the spiroketal system.[10][11]
Biological Activity and Mechanism of Action
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, including gastric, ovarian, and colon cancer cells. Its primary mechanism of action is the induction of apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
Key molecular events triggered by this compound include:
-
Induction of Oxidative Stress: this compound treatment leads to an increase in the production of reactive oxygen species (ROS) within cancer cells.
-
Mitochondrial Membrane Depolarization: The accumulation of ROS contributes to the disruption of the mitochondrial membrane potential.
-
Activation of Caspases: this compound activates key initiator caspases, including caspase-8 and caspase-9, as well as the executioner caspase-3/7.
-
Modulation of Apoptosis-Related Genes: It influences the expression of genes involved in the apoptotic process.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Isolation of this compound (Adapted from Diosgenin Extraction)
This protocol is adapted from methods used for the extraction of diosgenin from Trigonella foenum-graecum (fenugreek) and can be optimized for this compound.[12][13][14][15]
Materials:
-
Dried and powdered plant material (e.g., fenugreek seeds)
-
96% Ethanol
-
1 M Sulfuric acid
-
10 N Sodium hydroxide
-
n-Hexane
-
Acetonitrile
-
Whatman No. 1 filter paper
-
Reflux apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: Reflux the powdered plant material with 96% ethanol.
-
Acid Hydrolysis: Add 1 M sulfuric acid to the ethanolic extract and heat at 100°C for 2 hours to hydrolyze the glycosides.
-
Neutralization: Neutralize the hydrolyzate with 10 N sodium hydroxide.
-
Liquid-Liquid Extraction: Wash the neutralized solution three times with distilled water and then extract three times with n-hexane.
-
Evaporation: Pool the n-hexane extracts and evaporate to dryness using a rotary evaporator.
-
Purification: Dissolve the dry residue in acetonitrile:water (90:10) and filter through a 0.22 µm filter. Further purification can be achieved using column chromatography or preparative HPLC.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., a co-solvent system due to its low solubility)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol describes the quantification of apoptotic cells following this compound treatment.[3][4][18]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest the treated and control cells, including both adherent and floating populations.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This protocol is for assessing changes in mitochondrial membrane potential.[2][19][20][21]
Materials:
-
Treated and control cells
-
JC-1 dye
-
Cell culture medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Prepare cell suspensions from treated and control groups.
-
JC-1 Staining: Incubate the cells with JC-1 dye in the dark at 37°C for 15-30 minutes.
-
Washing: Wash the cells to remove excess dye.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in membrane potential.
Caspase Activity Assay (Caspase-Glo® 8/9 Assay)
This protocol details the measurement of caspase-8 and caspase-9 activity.[22][23][24][25][26]
Materials:
-
Treated and control cells in a 96-well plate
-
Caspase-Glo® 8 or 9 Reagent
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the Caspase-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® Reagent directly to the cell culture wells.
-
Incubation: Mix the plate and incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the caspase activity.
Gene Expression Analysis by RT-PCR
This protocol is for analyzing the expression of apoptosis-related genes.[27][28][29][30][31]
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR® Green or TaqMan® PCR master mix
-
Primers for target genes (e.g., BAX, BCL-2, caspases) and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Real-Time PCR: Perform quantitative PCR using specific primers for the genes of interest.
-
Data Analysis: Analyze the gene expression levels using the comparative Cₜ (ΔΔCₜ) method, normalizing to the housekeeping gene.
Conclusion
This compound is a promising natural compound with potent anticancer activity, primarily through the induction of apoptosis. This technical guide provides a solid foundation for researchers and drug development professionals by summarizing its chemical and physical properties, detailing its mechanism of action, and providing robust experimental protocols. The visualization of the apoptotic signaling pathway offers a clear framework for understanding its molecular targets. Further research into the bioavailability, pharmacokinetics, and in vivo efficacy of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C27H42O3 | CID 441900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - GE [thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solasodine and diosgenin: 1H and 13C assignments by two‐dimensional NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. pubs.thesciencein.org [pubs.thesciencein.org]
- 9. MS/MS spectrum (a) and proposed fragmentation pathways (b) of diosgenin under positive ion mode [zpxb.xml-journal.net]
- 10. eajournals.org [eajournals.org]
- 11. Detection and Characterization of Saponins in Some Indigenous Plants Using Uv, Ftir And Xrd Spectroscopy - International Journal of Engineering and Advanced Technology Studies (IJEATS) [eajournals.org]
- 12. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. CN1049662C - Method for extracting steroid saponin from trigonella foenum graecum seed - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. scispace.com [scispace.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase-Glo® 8 Assay Protocol [worldwide.promega.com]
- 23. researchgate.net [researchgate.net]
- 24. promega.es [promega.es]
- 25. promega.com [promega.com]
- 26. Promega Caspase-Glo 8 and Caspase-Glo 9 Assay Systems 10 mL | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 27. Expression analysis of apoptotic-related genes [bio-protocol.org]
- 28. pubcompare.ai [pubcompare.ai]
- 29. jag.journalagent.com [jag.journalagent.com]
- 30. Apoptosis-Associated Gene Expression Profiling Is One New Prognosis Risk Predictor of Human Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Apoptosis-related gene expression can predict the response of ovarian cancer cell lines to treatment with recombinant human TRAIL alone or combined with cisplatin | Clinics [elsevier.es]
Yamogenin vs. Diosgenin: A Technical Guide to C-25 Stereoisomerism, Biological Activity, and Analysis
Executive Summary: Yamogenin and diosgenin, two closely related steroidal sapogenins, serve as critical precursors in the pharmaceutical industry for the synthesis of steroid drugs. Their structural similarity, differing only in the stereochemistry at the C-25 position, leads to nuanced yet significant differences in their biological activities. This technical guide provides an in-depth exploration of the stereoisomerism of this compound ((25S)-spirost-5-en-3β-ol) and diosgenin ((25R)-spirost-5-en-3β-ol), presents a comparative analysis of their cytotoxic and other biological effects, details the signaling pathways they modulate, and outlines key experimental protocols for their extraction, separation, and characterization. This document is intended for researchers, scientists, and drug development professionals working with steroidal natural products.
The Core of Stereoisomerism: this compound and Diosgenin
This compound and diosgenin are epimers, a specific type of stereoisomer, that differ only in the three-dimensional arrangement of the methyl group at the C-25 position of the spirostan skeleton.[1] Diosgenin possesses the (25R) configuration, while this compound, also known as neodiosgenin, has the (25S) configuration.[2][3] This subtle structural variance is the basis for their distinct interactions with biological systems and their differing pharmacological profiles. Both compounds are often found co-existing in the same plant sources, such as Fenugreek (Trigonella foenum-graecum), Wild Yam (Dioscorea species), and Asparagus officinalis.[2][3][4][5]
Comparative Biological Activities
While structurally similar, this compound and diosgenin exhibit distinct biological effects. Their anticancer properties, in particular, have been a subject of intense research, with studies revealing differences in potency and mechanisms of action across various cancer cell lines.
Cytotoxic and Antiproliferative Activity
This compound has demonstrated significant cytotoxic activity against several cancer cell lines. This activity is often more pronounced than that of diosgenin in specific contexts, although both are considered potent anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound | Cell Line | Activity Type | IC50 Value | Citation |
| This compound | SKOV-3 (Ovarian Cancer) | Cytotoxicity | 23.90 ± 1.48 µg/mL | [2] |
| This compound | AGS (Gastric Cancer) | Cytotoxicity | 18.5 µg/mL | [6] |
| This compound Glycoside | MGC-803 (Gastric) | Cytotoxicity | 20 - 30 µg/mL | [2] |
| This compound Glycoside | MCF-7 (Breast), A549 (Lung), HepG2 (Liver) | Cytotoxicity | 20 - 30 µg/mL | [2] |
| Diosgenin Derivative (Cpd. 8) | HepG2 (Liver Cancer) | Cytotoxicity | 1.9 µM | [7] |
| Diosgenin | Osteosarcoma Cells | Cell Cycle Arrest | Not specified | [2] |
| Diosgenin | HCT-116 & HT-29 (Colorectal) | Apoptosis Induction | Not specified | [4] |
Antioxidant and Other Activities
Beyond cytotoxicity, these sapogenins possess other notable biological properties. This compound, for instance, has been evaluated for its antioxidant potential and its ability to inhibit protein denaturation.
| Compound | Assay | Activity Type | IC50 Value | Citation |
| This compound | DPPH Assay | Antioxidant | 704.7 ± 5.9 µg/mL | [4] |
| This compound | ABTS Assay | Antioxidant | 631.09 ± 3.51 µg/mL | [4] |
| This compound | Protein Denaturation | Inhibition | 1421.92 ± 6.06 µg/mL | [4][6] |
| Diosgenin | Estrogen Receptor Binding | Receptor Binding | 10 nM | [8] |
Modulated Signaling Pathways
The biological effects of this compound and diosgenin are mediated through their interaction with complex intracellular signaling pathways. Their ability to induce apoptosis (programmed cell death) in cancer cells is a key mechanism of their anticancer action.
This compound-Induced Apoptosis
This compound is known to induce apoptosis through both the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[2][4] Treatment of cancer cells with this compound leads to an increase in reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3/7).[2] Furthermore, it upregulates the expression of the TNF Receptor Superfamily, initiating the extrinsic cascade.[4]
Diosgenin-Modulated Pathways
Diosgenin modulates several key signaling pathways implicated in cancer cell proliferation and survival. A notable mechanism is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[9] Diosgenin suppresses the activation of upstream kinases like c-Src, JAK1, and JAK2, leading to the downregulation of STAT3 activation and its regulated gene products.[9] In other contexts, such as in osteoblasts, diosgenin can activate the PI3K/Akt and p38 MAPK pathways via the estrogen receptor, promoting angiogenesis.[8]
Experimental Protocols
The isolation and analysis of this compound and diosgenin from natural sources involve multi-step procedures requiring careful optimization.
General Extraction and Isolation Workflow
The primary source of these sapogenins is their glycosidic forms (saponins) within plant tissues. The extraction process, therefore, necessitates a hydrolysis step to cleave the sugar moieties.
Protocol: Acid Hydrolysis and Extraction [10][11]
-
Preparation: Air-dry the plant material (e.g., tubers, seeds) and grind it into a coarse powder.
-
Hydrolysis: Reflux an accurately weighed quantity of the powder with a 2N mineral acid (e.g., HCl or H₂SO₄) for 2 to 8 hours. A common ratio is 2g of powder to 15 mL of 2N H₂SO₄ in 70% isopropanol.[10]
-
Filtration: After cooling, filter the solution. The solid residue (marc) contains the crude, insoluble sapogenins.
-
Extraction: Dry the residue and extract it using a suitable organic solvent like methanol or hexane in a Soxhlet apparatus for approximately 6 hours.
-
Concentration: Filter the solvent extract and evaporate it under reduced pressure to about one-quarter of its original volume.
-
Crystallization: Cool the concentrated liquid (e.g., in a refrigerator for 2 hours) to induce the crystallization of the diosgenin/yamogenin mixture.
-
Purification: The crude crystals can be further purified by recrystallization from a suitable solvent.
Analytical Characterization
Thin-Layer Chromatography (TLC) [11]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A common solvent system is Acetone:Hexane (1:4 v/v).
-
Visualization: Spray the dried plate with a reagent containing 25% H₂SO₄ in methanol and heat the plate.
-
Result: Diosgenin typically appears as a spot with an Rf value of approximately 0.51-0.56 under these conditions.
High-Performance Liquid Chromatography (HPLC) [10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic system of Acetonitrile:Water (90:10 v/v) is effective.
-
Flow Rate: Approximately 0.7 mL/min.
-
Detection: UV detector set at 273 nm.
-
Result: Standard diosgenin shows a characteristic retention time under these conditions (e.g., ~4.1 min), which can be used to identify and quantify the compound in extracts.
In Vitro Cytotoxicity and Apoptosis Assays
MTT Assay for Cytotoxicity [4]
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or diosgenin) for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis [2][4]
-
Cell Cycle Analysis: Treat cells with the compound, then harvest, fix in ethanol, and stain with propidium iodide (PI) to analyze DNA content and determine the percentage of cells in different phases of the cell cycle (Sub-G1, G1, S, G2/M).
-
ROS Production: Treat cells and then incubate with a fluorescent probe like DCFH-DA. Analyze the fluorescence intensity by flow cytometry to quantify intracellular ROS levels.
-
Mitochondrial Membrane Potential (MMP): Use a cationic dye such as JC-1. In healthy cells, it forms aggregates in the mitochondria (red fluorescence). In apoptotic cells with depolarized MMP, it remains as monomers in the cytoplasm (green fluorescence). The shift from red to green fluorescence is quantified by flow cytometry.
Conclusion and Future Perspectives
The stereoisomeric relationship between this compound and diosgenin is a classic example of how subtle changes in molecular geometry can lead to significant differences in biological function. While both compounds are valuable precursors for steroid synthesis and potent anticancer agents, ongoing research continues to elucidate the specific cellular targets and pathways that differentiate their effects. For drug development professionals, understanding these nuances is critical for harnessing their full therapeutic potential. Future research should focus on developing stereoselective synthetic and isolation methods, conducting comprehensive in vivo comparative studies, and exploring the synergistic effects of these epimers with conventional chemotherapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diosgenin | C27H42O3 | CID 99474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diosgenin induces hypoxia-inducible factor-1 activation and angiogenesis through estrogen receptor-related phosphatidylinositol 3-kinase/Akt and p38 mitogen-activated protein kinase pathways in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of diosgenin from in vitro cultured tissues of Helicteres isora L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
The Biological Activity of Spirostane Saponins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostane saponins, a class of steroidal glycosides, are a diverse group of natural products predominantly found in the plant kingdom. They are characterized by a C27 spiroketal steroid aglycone (sapogenin) linked to one or more sugar moieties. For decades, these compounds have garnered significant attention from the scientific community due to their wide spectrum of biological and pharmacological activities. This technical guide provides an in-depth overview of the core biological activities of spirostane saponins, with a focus on their anticancer, anti-inflammatory, and antifungal properties. It is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Biological Activities of Spirostane Saponins
Spirostane saponins exhibit a remarkable range of biological effects, making them promising candidates for the development of novel therapeutic agents. The primary activities that have been extensively studied include:
-
Anticancer Activity: Spirostane saponins have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.
-
Anti-inflammatory Activity: Many spirostane saponins possess significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, by modulating inflammatory signaling pathways like the NF-κB pathway.
-
Antifungal Activity: The ability of spirostane saponins to disrupt fungal cell membranes makes them effective antifungal agents. They exhibit inhibitory activity against a broad spectrum of pathogenic fungi.
-
Neuroprotective Effects: Emerging research suggests that certain spirostane saponins may have neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[1][2]
-
Cardiovascular Effects: Some spirostane saponins have been reported to have effects on the cardiovascular system, although this area requires further investigation.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data (IC50 and MIC values) for the anticancer, anti-inflammatory, and antifungal activities of selected spirostane saponins as reported in the scientific literature.
Table 1: Anticancer Activity of Spirostane Saponins (IC50 Values)
| Spirostane Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 (from Solanum muricatum) | A549 (Human Lung Carcinoma) | < 12.5 | [3] |
| HepG2 (Human Hepatoma) | < 12.2 | [3] | |
| Compounds 1-4 and 6 (from Bletilla striata) | Various tumor cell lines | < 30 | [4] |
| Diosgenin Saponins 19 and 20 | SK-MEL, KB, BT-549, SK-OV-3, HepG2 | 1.9 - 6.8 (µg/mL) | [5] |
| Saponin 1 (from a tigogenin saponin) | Vero cells | 15 (µg/mL) | [5] |
| Saponin 2 (from a tigogenin saponin) | Vero cells | 3.7 (µg/mL) | [5] |
| Saponin 4 (from a tigogenin saponin) | Vero cells | 7.5 (µg/mL) | [5] |
| Compound 17, 19, and 21 (from Tupistra chinensis) | Various human cancer cell lines | Not specified | [6] |
Table 2: Anti-inflammatory Activity of Spirostane Saponins (IC50 Values for NO Inhibition)
| Spirostane Saponin | Cell Line | IC50 (µM) | Reference |
| Taccavietnamosides C-E (Compounds 3-5) | LPS-stimulated BV2 and RAW 264.7 macrophages | 37.0 - 60.7 | [7] |
| Aginoside (1) | Mouse peritoneal cells | ~10 | [8] |
| 6-deoxy-aginoside (2) | Mouse peritoneal cells | ~10 | [8] |
| Yayoisaponin A (3) | Mouse peritoneal cells | ~10 | [8] |
| Tomatonin (5) | Mouse peritoneal cells | ~10 | [8] |
| Digitonin (6) | Mouse peritoneal cells | ~10 | [8] |
| Compound 21 (from Tupistra chinensis) | LPS-stimulated RAW 264.7 macrophages | 11.5 | [6] |
Table 3: Antifungal Activity of Spirostane Saponins (MIC Values)
| Spirostane Saponin | Fungal Species | MIC (µg/mL) | Reference |
| Tigogenin Saponins 1, 3, 4 | Aspergillus fumigatus | 2.5 - 5 | [5] |
| Diosgenin Saponins 19, 20 | Candida albicans, C. glabrata | Similar to tigogenin saponins | [5] |
| Persicoside A and B | Penicillium italicum, Aspergillus niger, Trichoderma harzianum, Botrytis cinerea | Not specified | [9] |
| SC-1 (from Solanum chrysotrichum) | Not specified | Not specified | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of spirostane saponins.
Extraction and Isolation of Spirostane Saponins
A general procedure for the extraction and isolation of spirostane saponins from plant material is as follows:
-
Plant Material Preparation: The plant material (e.g., leaves, roots, rhizomes) is dried and powdered.
-
Extraction: The powdered material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70% ethanol or methanol), using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction. Cold extraction is often preferred to prevent the degradation of labile compounds.[11]
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure, and the resulting aqueous residue is partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: The saponin-rich fraction is subjected to various chromatographic techniques for the isolation of pure compounds. These techniques may include:
-
Structure Elucidation: The structures of the isolated saponins are determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[3][8]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the spirostane saponin for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the spirostane saponin for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid), which forms a colored azo dye.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of around 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is determined from the dose-response curve.
Antifungal Activity Assessment: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
Protocol:
-
Fungal Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.
-
Compound Dilution: The spirostane saponin is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The fungal inoculum is added to each well containing the diluted compound.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for fungal growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance.
Signaling Pathways Modulated by Spirostane Saponins
Spirostane saponins exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in their anticancer and anti-inflammatory activities.
PI3K/Akt Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Some spirostane saponins have been shown to inhibit this pathway, leading to anticancer effects.[2][3]
Caption: Inhibition of the PI3K/Akt signaling pathway by spirostane saponins.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes. Spirostane saponins can inhibit this pathway, thereby exerting their anti-inflammatory effects.[1]
Caption: Inhibition of the NF-κB signaling pathway by spirostane saponins.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the screening and evaluation of the biological activities of spirostane saponins from a plant source.
Caption: General experimental workflow for spirostane saponin research.
Conclusion
Spirostane saponins represent a vast and structurally diverse group of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antifungal activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive lead compounds for drug discovery and development. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate their mechanisms of action, explore their structure-activity relationships, and assess their safety and efficacy in preclinical and clinical settings. The continued investigation of these remarkable compounds holds great promise for the future of medicine.
References
- 1. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Spirostane, furostane and cholestane saponins from Persian leek with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SC-1, an antimycotic spirostan saponin from Solanum chrysotrichum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isolation of Yamogenin: A Technical Guide to its Discovery and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yamogenin, a steroidal sapogenin, stands as a significant natural product with promising pharmacological activities. As a C-25 stereoisomer of diosgenin, its history is deeply intertwined with the pioneering work on steroidal hormones that revolutionized medicine in the 20th century.[1][2] This technical guide provides an in-depth exploration of the discovery and history of this compound isolation, detailed experimental protocols for its extraction and purification, quantitative data from various plant sources, and a visualization of its biosynthetic and key biological signaling pathways.
Discovery and History
The story of this compound is inseparable from the groundbreaking research of American chemist Russell Earl Marker in the 1930s and 1940s.[3][4][5] Marker's quest for an abundant and inexpensive precursor for the synthesis of steroid hormones, such as progesterone, led him to investigate plant-derived sapogenins.[3][6] His work focused on species of the Dioscorea genus (wild yams), which he identified as a rich source of diosgenin.[6]
This compound was discovered and characterized during this intensive period of research into steroidal sapogenins. It was identified as a naturally occurring epimer of diosgenin, differing in the stereochemistry at the C-25 position.[1][2] Early methods for the isolation of these sapogenins involved the acid hydrolysis of saponin extracts from plant materials, followed by solvent extraction and purification. While diosgenin was often the more abundant and sought-after compound, this compound was frequently co-isolated.
The development of the "Marker degradation" process, a chemical pathway to convert diosgenin into progesterone, solidified the importance of these plant-derived steroids and established the foundation of the steroidal pharmaceutical industry in Mexico.[4][7] Although diosgenin took center stage, the co-occurrence of this compound necessitated the development of analytical and separation techniques to distinguish between the two isomers. Today, this compound is recognized not just as an isomer of diosgenin but as a bioactive molecule in its own right, with demonstrated cytotoxic effects against various cancer cell lines.[8][9][10]
Natural Sources of this compound
This compound is found in a variety of plant species, often alongside diosgenin. The primary commercial sources are from the Dioscorea and Trigonella genera.
Table 1: Principal Plant Sources of this compound
| Genus | Species | Common Name | Plant Part Utilized |
| Dioscorea | deltoidea, composita, villosa | Wild Yam | Tubers/Rhizomes |
| Trigonella | foenum-graecum | Fenugreek | Seeds |
| Asparagus | officinalis | Asparagus | - |
| Solanum | violaceum | - | - |
Experimental Protocols for this compound Isolation
The isolation of this compound from its natural sources typically involves a multi-step process that begins with the hydrolysis of its glycosidic form (saponin) to yield the aglycone (sapogenin). This is followed by extraction and purification.
General Experimental Workflow
The overall process for isolating this compound can be summarized in the following workflow:
Caption: General workflow for the isolation of this compound.
Detailed Protocol: Acid Hydrolysis and Solvent Extraction
This protocol is a composite of commonly cited methods for the extraction of this compound and diosgenin from plant material.
Materials:
-
Dried, powdered plant material (e.g., Dioscorea deltoidea tubers)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Ethanol
-
n-Hexane or Chloroform
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for neutralization
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate mixtures)
-
Rotary evaporator
-
Reflux apparatus
Procedure:
-
Hydrolysis:
-
Extraction:
-
Filter the cooled mixture to separate the solid residue from the acidic ethanol solution.
-
Neutralize the filtrate to pH 7 with a NaOH or NaHCO₃ solution.
-
Concentrate the neutralized filtrate using a rotary evaporator to about one-third of its original volume.
-
Perform a liquid-liquid extraction of the concentrated aqueous solution with n-hexane or chloroform (3 x 200 mL).
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic extract with distilled water (2 x 150 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude sapogenin extract.
-
-
Chromatographic Separation:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent system, collecting fractions. The separation of diosgenin and this compound can be challenging due to their similar polarities; a fine gradient and careful monitoring are required.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Crystallization and Final Product:
-
Combine the fractions rich in this compound and evaporate the solvent.
-
Crystallize the residue from a suitable solvent (e.g., acetone or ethanol) to obtain purified this compound.
-
Alternative and Modern Extraction Techniques
-
Enzymatic Hydrolysis: The use of enzymes like naringinase or cellulase prior to or in place of acid hydrolysis can provide higher yields and milder reaction conditions.[12]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and solvent consumption.[13]
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction method employed.
Table 2: Yield of this compound and Diosgenin from Various Sources
| Plant Source | Extraction Method | Compound | Yield (% of dry weight) | Reference(s) |
| Dioscorea deltoidea | Acid Hydrolysis, HPTLC | Diosgenin | 1.204% | [3] |
| Dioscorea polygonoides | Enzymatic Hydrolysis, HPLC | Diosgenin | up to 2.64% | [2] |
| Trigonella foenum-graecum (seeds) | Acid Hydrolysis, HPLC | Diosgenin | 0.8% - 2.2% | [14] |
| Trigonella foenum-graecum (leaves) | Acid Hydrolysis, HPLC | Diosgenin | up to 0.467% | [6] |
| Dioscorea zingiberensis | Microbial Fermentation | Diosgenin | 0.439% | [15] |
Table 3: Biological Activity of this compound
| Cell Line | Assay Type | Endpoint | Value (µg/mL) | Reference(s) |
| SKOV-3 (Ovarian Cancer) | Cytotoxicity | IC₅₀ | 23.90 ± 1.48 | [8] |
| HaCaT (Keratinocytes) | Cytotoxicity | IC₅₀ | 16.40 ± 1.41 | |
| AGS (Gastric Cancer) | Cytotoxicity | IC₅₀ | 18.50 ± 1.24 | [10] |
Biosynthetic and Signaling Pathways
Biosynthesis of this compound in Plants
This compound, like other steroidal saponins, is synthesized in plants through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways, starting from acetyl-CoA. The key intermediate is cholesterol, which undergoes a series of hydroxylations, oxidations, and glycosylations to form the final saponin structure.
Caption: Simplified biosynthetic pathway of this compound.
Pro-Apoptotic Signaling Pathway of this compound in Cancer Cells
Recent research has elucidated the mechanism by which this compound induces apoptosis (programmed cell death) in cancer cells. It appears to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Pro-apoptotic signaling pathway of this compound.
Conclusion
The discovery and isolation of this compound are a testament to the rich history of natural product chemistry and its profound impact on medicine. From its initial identification as a stereoisomer of diosgenin during the race to synthesize steroid hormones, this compound has emerged as a molecule of interest for its own therapeutic potential, particularly in oncology. The methodologies for its extraction have evolved, offering higher yields and more environmentally benign processes. This guide provides a comprehensive overview for researchers and professionals in the field, serving as a foundational resource for further exploration and development of this promising natural compound.
References
- 1. academicjournals.org [academicjournals.org]
- 2. scielo.br [scielo.br]
- 3. Optimization of diosgenin extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Cloning and Functional Characterization of a Sterol 3-O-Glucosyltransferase Involved in Biosynthesis of Steroidal Saponins in Trigonella foenum-graecum [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound-A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
A Comprehensive In-Vitro Analysis of Yamogenin: Mechanisms, Protocols, and Preliminary Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in-vitro research on Yamogenin, a steroidal saponin found in plants such as Trigonella foenum-graecum and Asparagus officinalis.[1][2][3][4][5][6][7] This document collates and presents key quantitative data, details the experimental protocols used in foundational studies, and visualizes the proposed signaling pathways and workflows. The focus is on this compound's cytotoxic, antioxidant, and anti-inflammatory properties, with a particular emphasis on its effects on cancer cell lines.
Cytotoxic Effects of this compound on Cancer Cell Lines
This compound has demonstrated dose-dependent cytotoxic activity against various human cancer cell lines. The most significant effects have been observed in gastric adenocarcinoma (AGS) and ovarian cancer (SKOV-3) cells.[1][3][5][6][7]
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| AGS | Gastric Adenocarcinoma | 18.50 ± 1.24 | [1][3][4] |
| SKOV-3 | Ovarian Cancer | 23.90 ± 1.48 | [5][6][7] |
| HCT116 | Colon Cancer | > 60 | [1] |
| UM-SCC-6 | Squamous Carcinoma | No significant effect | [1] |
| HaCaT | Non-cancer Keratinocytes | 16.40 ± 1.41 | [5][6] |
| Fibroblasts | Normal Human Cells | No significant effect at tested concentrations | [1][3][4] |
Mechanism of Action: Induction of Apoptosis
Preliminary studies strongly indicate that this compound induces cancer cell death primarily through apoptosis, engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][2][5][7] This is characterized by cell cycle arrest in the subG1 phase, depolarization of the mitochondrial membrane, production of reactive oxygen species (ROS), and the activation of caspases.[1][5][6][8]
Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells.
Caption: Proposed mechanism of this compound-induced apoptosis.
Effects on Gastric (AGS) and Ovarian (SKOV-3) Cancer Cells
This compound's pro-apoptotic effects have been quantified in detail in AGS and SKOV-3 cell lines.
Table 2: Pro-Apoptotic Effects of this compound on AGS Cells (24h Treatment)
| Parameter | 10 µg/mL | 30 µg/mL | 60 µg/mL | Reference |
| Late Apoptotic Cells (%) | - | 21.05 ± 1.24 | 27.69 ± 0.70 | [1] |
| Dead Cells (%) | - | 18.38 ± 0.40 | 41.77 ± 0.84 | [1] |
| ROS Positive Cells (%) | 14.88 ± 1.27 | 55.89 ± 2.09 | 75.56 ± 3.36 | [1][8] |
| Depolarized Live Cells (%) | 7.83 ± 1.08 | 19.35 ± 2.31 | 20.49 ± 2.50 | [1][8] |
| Depolarized Dead Cells (%) | 10.64 ± 1.46 | 26.62 ± 2.99 | 51.94 ± 4.05 | [1][8] |
| Cells in subG1 Phase (%) | 6.13 ± 0.68 | 9.80 ± 0.42 | 66.63 ± 1.94 | [1] |
| Caspase-8 Activity (Fold) | - | 1.16 ± 0.14 | 1.80 ± 0.06 | [1] |
| Caspase-9 Activity (Fold) | - | 1.33 ± 0.16 | 1.42 ± 0.13 | [1] |
Table 3: Pro-Apoptotic Effects of this compound on SKOV-3 Cells (24h Treatment)
| Parameter | 10 µg/mL | 20 µg/mL | 50 µg/mL | 70 µg/mL | Reference |
| Cells in subG1 Phase (%) | 11.88 ± 0.21 | 12.05 ± 0.58 | 21.8 ± 1.37 | 28.9 ± 2.51 | [5] |
| Depolarized Live Cells (%) | 5.99 ± 0.96 | 18.48 ± 3.16 | 46.28 ± 1.44 | 67.70 ± 2.67 | [5][6] |
| ROS Level (Relative Fold) | - | - | 2.57 ± 0.21 | 2.70 ± 0.24 | [5] |
| Caspase-8 Activity (Fold) | 1.14 ± 0.18 | 1.71 ± 0.05 | 3.43 ± 0.09 | 3.45 ± 0.09 | [5][6] |
| Caspase-9 Activity (Fold) | - | - | - | - | - |
Gene Expression Modulation
In AGS cells, this compound was found to up-regulate the expression of several genes involved in apoptosis and NF-κB signaling, including TNFRSF25, BCL2A1, CASP5, DEDD2, MCL1, NFKBIA, and RELB.[1][8] Similarly, in SKOV-3 cells, it up-regulated genes such as TNF, TNFRSF10, TNFRSF10B, TNFRSF1B, TNFRSF25, FADD, and DEDD2.[5][7]
Antioxidant and Anti-inflammatory Properties
This compound exhibits moderate antioxidant and anti-inflammatory potential in-vitro, suggesting a multifaceted mechanism that could contribute to its anti-cancer effects.[1][9]
Table 4: In-Vitro Antioxidant and Anti-inflammatory Activity of this compound
| Assay | Endpoint | Result (IC50 µg/mL) | Reference |
| DPPH Radical Scavenging | Antioxidant Activity | 704.7 ± 5.9 | [1][2][3][4] |
| ABTS Radical Scavenging | Antioxidant Activity | 631.09 ± 3.51 | [1][2][3][4] |
| Protein Denaturation Inhibition | Anti-inflammatory Activity | 1421.92 ± 6.06 | [1][2][3][4] |
Antimicrobial Activity
This compound has been tested against a panel of bacteria, where it demonstrated weak antimicrobial effects. Its most notable activity was against Staphylococcus aureus.[1][3][4]
Table 5: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 350 | [1][2][3][4] |
Experimental Protocols
The following section details the methodologies employed in the cited in-vitro studies of this compound.
Cell Culture and Viability Assay (MTT)
-
Cell Lines: Human cancer cell lines (AGS, HCT116, UM-SCC-6, SKOV-3) and non-cancer cells (fibroblasts, HaCaT) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound (e.g., 5-100 µg/mL) for 24 hours. A vehicle control (ethanol, <0.75% v/v) was used.
-
MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The resulting formazan crystals were dissolved in a solubilization buffer, and absorbance was measured at a specific wavelength to determine cell viability. IC50 values were calculated from dose-response curves.[1][3]
Caption: Workflow for MTT cytotoxicity assay.
Flow Cytometry Analyses
-
Apoptosis Detection: Treated cells were harvested, washed, and stained with Annexin V and Propidium Iodide (PI) or 7-AAD to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Cells were fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., PI). The DNA content was analyzed to determine the percentage of cells in each phase of the cell cycle (subG1, G0/G1, S, G2/M).[1][5]
-
Mitochondrial Membrane Potential (MMP): Treated cells were stained with a cationic dye (e.g., JC-1 or similar) that accumulates in mitochondria dependent on their membrane potential. A shift in fluorescence indicates mitochondrial depolarization.[1][5][6]
-
Reactive Oxygen Species (ROS) Production: Cells were incubated with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS. The fluorescence intensity, proportional to the amount of intracellular ROS, was measured.[1][5][6]
Caspase Activity Assay (Luminometry)
-
Protocol: Cells were seeded in 96-well plates and treated with this compound. Specific luminogenic substrates for Caspase-8, Caspase-9, or Caspase-3/7 (e.g., Caspase-Glo® assays) were added. The luminescence generated by caspase cleavage of the substrate was measured with a luminometer. The signal is proportional to the caspase activity.[1][5][7]
Caption: General experimental workflow for mechanistic studies.
Gene Expression Analysis (RT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was isolated from treated and control cells. Reverse transcription was performed to synthesize complementary DNA (cDNA).
-
Real-Time PCR: Quantitative PCR (qPCR) was conducted using gene-specific primers for target genes (e.g., TNFRSF25, FADD, BCL2 family members) and a housekeeping gene for normalization. The relative changes in gene expression were calculated.[1][5][7]
Antioxidant and Anti-inflammatory Assays
-
DPPH/ABTS Assays: this compound was mixed with DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical solutions. The decrease in absorbance, indicating the scavenging of the radicals, was measured spectrophotometrically.[1][3][4]
-
Protein Denaturation Assay: The ability of this compound to inhibit heat-induced denaturation of bovine serum albumin (BSA) was measured. The turbidity of the solution was measured spectrophotometrically, with lower turbidity indicating higher anti-inflammatory activity.[1]
Conclusion and Future Directions
The compiled in-vitro data provide a strong preliminary foundation for the anti-cancer potential of this compound, particularly in gastric and ovarian cancers. The primary mechanism appears to be the induction of apoptosis through both extrinsic and intrinsic pathways, driven by the upregulation of death receptors, generation of oxidative stress, and activation of the caspase cascade. Its moderate antioxidant and anti-inflammatory properties may also contribute to its overall biological activity.
For drug development professionals, these findings warrant further investigation. Future research should focus on:
-
In-vivo efficacy and safety studies to validate the in-vitro findings in animal models.
-
Pharmacokinetic and pharmacodynamic profiling to understand the absorption, distribution, metabolism, and excretion of this compound.
-
Structure-activity relationship (SAR) studies to potentially synthesize more potent derivatives.
-
Elucidation of upstream signaling targets , such as the specific interactions with PI3K/Akt or MAPK pathways, which are often dysregulated in cancer.[1][5]
References
- 1. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound-A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Yamogenin Purification using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yamogenin, a steroidal sapogenin, is a natural compound of significant interest in the pharmaceutical and nutraceutical industries. It is a structural isomer of diosgenin and is found in various plant species, notably from the Dioscorea (wild yam) and Trigonella (fenugreek) genera.[1][2] this compound has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects against various cancer cell lines, making it a valuable target for drug discovery and development.[1][3][4]
This document provides detailed application notes and protocols for the purification of this compound from plant extracts using silica gel column chromatography. The protocols are designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Analysis of this compound and Diosgenin in Plant Sources
The following table summarizes the quantitative data on the content of this compound and its isomer diosgenin found in various plant sources, as reported in the literature. This information is crucial for selecting appropriate plant material and estimating potential yields.
| Plant Species | Plant Part | This compound Content (% dry weight) | Diosgenin Content (% dry weight) | Total Sapogenin Content (% dry weight) | Reference |
| Trigonella foenum-graecum (Fenugreek) | Seed | 0.38 ± 0.016 | 0.58 ± 0.008 | 0.96 ± 0.017 | [5] |
| Trigonella foenum-graecum (Fenugreek) | Seed | 0.40 ± 0.023 | 0.64 ± 0.019 | 1.04 ± 0.025 | [6] |
| Dioscorea species (various) | Leaves | Not specified individually | 0.04 - 0.93 | - | [7][8] |
| Dioscorea rotundata | Leaves | Not specified individually | Highest among tested species | 0.45 - 0.93 | [9] |
| Dioscorea cayenensis | Leaves | Not specified individually | Second highest among tested species | 0.31 - 0.73 | [9] |
| Dioscorea alata | Leaves | Not specified individually | Low content | < 0.1 in most cultivars | [9] |
| Dioscorea species (various) | Tubers | Not specified individually | 0.001 - 0.003 | - | [10] |
Experimental Protocols
Extraction of Crude Sapogenins from Plant Material
This protocol describes the initial extraction and hydrolysis of steroidal saponins from plant material to yield a crude mixture of sapogenins, including this compound and diosgenin.
Materials:
-
Dried and powdered plant material (e.g., Fenugreek seeds, Dioscorea tubers)
-
2 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Methanol or Ethanol
-
n-Hexane or Petroleum ether
-
Sodium hydroxide (NaOH) solution (5%)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Hydrolysis:
-
To 100 g of powdered plant material, add 500 mL of 2 M HCl in 50% aqueous methanol.
-
Reflux the mixture for 4 hours to hydrolyze the saponin glycosides into their aglycone (sapogenin) and sugar moieties.
-
-
Neutralization and Extraction:
-
Cool the mixture and neutralize it with a 5% NaOH solution to a pH of approximately 7.
-
Filter the mixture and wash the residue with water.
-
Transfer the filtrate to a separatory funnel and extract three times with an equal volume of n-hexane.
-
-
Washing and Drying:
-
Combine the n-hexane extracts and wash them sequentially with water and 5% NaOH solution to remove acidic impurities.
-
Finally, wash with water until the aqueous layer is neutral.
-
Dry the n-hexane extract over anhydrous Na₂SO₄.
-
-
Concentration:
-
Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude sapogenin extract.
-
Purification of this compound by Silica Gel Column Chromatography
This protocol outlines the separation of this compound from the crude sapogenin extract using silica gel column chromatography.
Materials:
-
Crude sapogenin extract
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (Hex)
-
Ethyl acetate (EtOAc)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Anisaldehyde-sulfuric acid or other suitable visualizing agent
-
UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow it to pack uniformly. Let the excess solvent drain until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude sapogenin extract in a minimal amount of the initial mobile phase (e.g., n-hexane:EtOAc 95:5).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as n-hexane or a mixture of n-hexane and ethyl acetate with a low polarity (e.g., 98:2 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is as follows:
-
n-Hexane:EtOAc (98:2) - 2 column volumes
-
n-Hexane:EtOAc (95:5) - 5 column volumes
-
n-Hexane:EtOAc (90:10) - 5 column volumes
-
n-Hexane:EtOAc (85:15) - until this compound is eluted
-
-
-
Fraction Collection and Monitoring:
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:EtOAc 8:2).
-
Visualize the spots under a UV lamp or by spraying with a visualizing agent and heating. This compound and diosgenin will appear as distinct spots.
-
-
Isolation of this compound:
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain purified this compound.
-
Quantitative Data for Column Chromatography:
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [5][11] |
| Mobile Phase | n-Hexane:Ethyl Acetate (gradient) | [12] |
| Loading Capacity | Up to 75 mg of sapogenins per 2.5 g of seed extractive | [5] |
| Purity Achieved | Sufficient for IR spectrophotometric analysis | [5] |
Quality Control of Purified this compound
The purity of the isolated this compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Injection Volume: 20 µL
-
Standard: A certified reference standard of this compound should be used for comparison of retention time and for quantification.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[1][4]
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound-A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A combined column-chromatographic and infrared spectrophotometric determination of diosgenin and this compound in fenugreek seed - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. An improved column-chromatographic quantitative isolation of diosgenin and this compound from plant crude extracts prior to their determination by infrared spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Diosgenin contents and DNA fingerprint screening of various yam (Dioscorea sp.) genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phytojournal.com [phytojournal.com]
- 11. An improved column-chromatographic quantitative isolation of diosgenin and this compound from plant crude extracts prior to their determination by infrared spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Yamogenin's Mechanism of Action in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yamogenin, a steroidal saponin found in plants such as Dioscorea species and Fenugreek (Trigonella foenum-graecum), has emerged as a promising natural compound with potential anticancer activities. As a stereoisomer of diosgenin, this compound has garnered interest for its cytotoxic and pro-apoptotic effects in various cancer cell lines. These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells, detailing its impact on key cellular processes and signaling pathways. Furthermore, this document offers detailed protocols for the essential experiments used to elucidate these mechanisms, intended to guide researchers in the effective study of this compound and similar natural products.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The underlying mechanisms involve both the intrinsic and extrinsic apoptotic pathways, generation of reactive oxygen species (ROS), and disruption of mitochondrial function.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cells, including gastric and ovarian cancer cell lines.[1][2] This process is mediated by two principal signaling cascades:
-
Extrinsic Pathway (Death Receptor Pathway): this compound upregulates the expression of Tumor Necrosis Factor (TNF) Receptor Superfamily members, such as TNFRSF25.[1][3] This upregulation sensitizes the cancer cells to external death signals. The activation of these death receptors leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn activates caspase-8.[4][5] Activated caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.
-
Intrinsic Pathway (Mitochondrial Pathway): this compound induces a significant increase in the production of intracellular Reactive Oxygen Species (ROS).[1][4] Elevated ROS levels lead to oxidative stress and depolarization of the mitochondrial membrane potential (MMP).[1][4] This mitochondrial dysfunction results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9.[1][4]
Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for cleaving key cellular substrates and orchestrating the dismantling of the cell.[2][4]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the sub-G1 phase, in cancer cells.[1][2][6] A significant increase in the sub-G1 cell population is indicative of apoptotic DNA fragmentation. This arrest prevents cancer cells from progressing through the cell cycle and proliferating.
Putative Anti-Metastatic Effects
While direct evidence for this compound's anti-metastatic activity is still emerging, studies on its stereoisomer, diosgenin, provide valuable insights into potential mechanisms. Diosgenin has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[7] MMPs are enzymes that degrade the extracellular matrix, a key step in cancer cell invasion and metastasis. Diosgenin also suppresses signaling pathways implicated in metastasis, including the PI3K/Akt and NF-κB pathways.[2][7] Given the structural similarity, it is plausible that this compound may exert similar anti-metastatic effects, a hypothesis that warrants further investigation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound's effects on cancer cells.
| Cell Line | IC50 Value (µg/mL) | Reference |
| AGS (Gastric Cancer) | 18.50 ± 1.24 | [1][3] |
| HCT116 (Colon Cancer) | > 60 | [1][6] |
| SKOV-3 (Ovarian Cancer) | 23.90 ± 1.48 | [2][4] |
| HaCaT (Non-cancerous) | 16.40 ± 1.41 | [2] |
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Treatment | % of Apoptotic Cells | Reference |
| AGS | 30 µg/mL this compound | 21.05 ± 1.24 (Late Apoptotic) | [1] |
| AGS | 60 µg/mL this compound | 27.69 ± 0.70 (Late Apoptotic) | [1] |
Table 2: Induction of Apoptosis by this compound in AGS Cells
| Cell Line | Treatment | % of Cells in Sub-G1 Phase | Reference |
| AGS | 60 µg/mL this compound | 66.63 ± 1.94 | [1][6] |
| SKOV-3 | 70 µg/mL this compound | 28.9 ± 2.51 | [2][4] |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | Treatment | Fold Increase in Caspase Activity | Reference |
| AGS | 100 µg/mL this compound (24h) | Caspase-8: 3.64 ± 0.11 | [1][6] |
| AGS | 100 µg/mL this compound (24h) | Caspase-9: 3.28 ± 0.06 | [1][6] |
| SKOV-3 | 70 µg/mL this compound | Caspase-8: 3.45 ± 0.09 | [4] |
| SKOV-3 | 70 µg/mL this compound | Caspase-9: Increased | [4] |
Table 4: Activation of Caspases by this compound
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptotic signaling pathways.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., AGS, SKOV-3)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO or ethanol)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (containing floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis for Caspase Activation
Principle: Western blotting is used to detect specific proteins in a sample. During apoptosis, caspases are cleaved from their inactive pro-forms to their active forms, which have a lower molecular weight. This cleavage can be detected by Western blotting using antibodies that recognize either the pro-form, the cleaved form, or both.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-8, anti-cleaved caspase-8, anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as previously described.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
Conclusion
This compound demonstrates significant potential as an anticancer agent by inducing apoptosis through both the intrinsic and extrinsic pathways and by causing cell cycle arrest. The provided protocols offer a standardized framework for researchers to investigate these and other potential mechanisms of action, such as anti-metastatic effects. Further research is warranted to fully elucidate the therapeutic potential of this compound in cancer treatment.
References
- 1. An Updated Review of Molecular Mechanisms Implicated with the Anticancer Potential of Diosgenin and Its Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosgenin, a Steroidal Saponin, Inhibits Migration and Invasion of Human Prostate Cancer PC-3 Cells by Reducing Matrix Metalloproteinases Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Neogenin suppresses tumor progression and metastasis via inhibiting Merlin/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes: Evaluating the Cytotoxicity of Yamogenin with the MTT Assay
Introduction
Yamogenin is a steroidal saponin found in various plant species, including Dioscorea and Trigonella foenum-graecum.[1][2] This natural compound has garnered interest in oncological research due to its demonstrated cytotoxic effects against several cancer cell lines.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[4][5] The assay quantifies the metabolic activity of living cells, providing a robust tool for determining the cytotoxic potential of compounds like this compound.[6]
The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[4][7] The amount of formazan produced is directly proportional to the number of viable cells.[8] This formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines, summarize key experimental data, and illustrate the compound's mechanism of action.
Data Presentation: this compound Cytotoxicity
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines, with results typically presented as the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the reported IC₅₀ values for this compound in various cell lines.
| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Incubation Time | Citation |
| AGS | Gastric Adenocarcinoma | 18.50 ± 1.24 | 24 hours | [1][3][9] |
| SKOV-3 | Ovarian Cancer | 23.90 ± 1.48 | 24 hours | [2][10] |
| HCT116 | Colon Carcinoma | > 60 | 24 hours | [3][11] |
| UM-SCC-6 | Squamous Carcinoma | No significant effect | 24 hours | [3][11] |
| Fibroblasts | Normal (Non-cancerous) | > 60 (90% viable at 60 µg/mL) | 24 hours | [3][11] |
Note: this compound showed significantly weaker cytotoxic effects on the HCT116 cell line and normal human fibroblasts compared to AGS and SKOV-3 cells.[3][11]
Experimental Protocols
This section provides a detailed methodology for assessing this compound cytotoxicity using the MTT assay. Optimization for specific cell lines and laboratory conditions is recommended.
I. Materials and Reagents
-
This compound (stock solution prepared in ethanol or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[5][8]
-
Solubilization Solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Selected human cancer cell lines (e.g., AGS, SKOV-3)
-
Sterile, 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm
-
Multichannel pipette
II. Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
This compound Working Solutions:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., ethanol).
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 60 µg/mL).[3]
-
Important: The final concentration of the solvent (e.g., ethanol) in the wells should be non-toxic to the cells, typically not exceeding 0.75% (v/v).[3][9] A vehicle control (medium with the same final solvent concentration) must be included.
-
III. Step-by-Step Assay Protocol
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[3] Note: Optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase during the assay.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the prepared this compound serial dilutions to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Wells containing cells with fresh culture medium only.
-
Vehicle Control: Wells containing cells with medium and the same final concentration of the solvent used to dissolve this compound.[3]
-
Blank Control: Wells containing 100 µL of culture medium without cells to serve as a background control for the spectrophotometer reading.[12]
-
-
Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][12]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[7][12]
-
-
Data Acquisition:
IV. Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the blank control wells from the absorbance values of all other wells.
-
Calculate Percentage Viability: Express the viability of treated cells as a percentage relative to the vehicle control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Determine IC₅₀: Plot the percentage of cell viability against the logarithm of this compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value.
Mandatory Visualizations
Experimental Workflow
References
- 1. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound-A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
Application Notes and Protocols: Yamogenin as a Precursor for Steroidal Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yamogenin, a naturally occurring steroidal sapogenin found in plants such as fenugreek (Trigonella foenum-graecum) and certain Dioscorea species, holds significant potential as a precursor for the synthesis of a wide array of steroidal drugs. As a stereoisomer of diosgenin, a well-established starting material in the pharmaceutical industry, this compound can be converted into key intermediates like 16-dehydropregnenolone acetate (16-DPA).[1] This intermediate serves as a crucial building block for the semi-synthesis of corticosteroids, sex hormones, and oral contraceptives. These application notes provide detailed protocols for the extraction of this compound, its conversion to 16-DPA, and the subsequent synthesis of progesterone and cortisone, alongside an overview of the relevant signaling pathways.
Data Presentation
Table 1: Quantitative Data for the Conversion of Diosgenin to 16-DPA
Note: this compound is a stereoisomer of diosgenin and is expected to have similar reactivity in the Marker degradation process. However, specific yield data for this compound is limited in the available literature. The following data for diosgenin serves as a close approximation.
| Step | Reaction | Reagents | Temperature (°C) | Pressure | Yield (%) | Reference |
| 1 | Acetolysis | Acetic anhydride | ~200 | 5-6 kg/cm ² | Not specified | [2] |
| 2 | Oxidation | Chromium trioxide | Not specified | Not specified | Not specified | [3] |
| 3 | Hydrolysis | Acetic acid | Not specified | Not specified | Overall >60% | [2] |
| Green Synthesis | Acetolysis & Acetylation | Acetic anhydride, AlCl₃ | Not specified | Not specified | Up to 98% | [4][5] |
| Green Synthesis | Oxidation | KMnO₄ (catalytic), NaIO₄ | Not specified | Not specified | Not specified | [4] |
| One-Pot Synthesis | Overall Conversion | Multiple | Not specified | Not specified | 75% |
Experimental Protocols
Protocol 1: Extraction and Acid Hydrolysis of this compound from Fenugreek Seeds
This protocol is adapted from methods developed for diosgenin extraction.[6][7][8][9]
Materials:
-
Fenugreek seed powder
-
Methanol
-
Hexane
-
n-Butanol
-
Hydrochloric acid (HCl), 2 M
-
Distilled water
-
Sonication apparatus
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction:
-
Mix fenugreek seed powder with methanol (1:10 w/v).
-
Sonicate the mixture for 15 minutes with an ultrasonic probe (60% amplitude).
-
Centrifuge the mixture at 3400 x g for 10 minutes.
-
Collect the supernatant and defat by adding an equal volume of hexane.
-
Centrifuge at 3400 x g for 10 minutes, remove the hexane layer, and evaporate the methanolic phase under vacuum at 45°C to obtain a crude saponin extract.
-
Concentrate the saponins by dissolving the crude extract in water (50 mg/mL) and adding an equal volume of water-saturated n-butanol.
-
Centrifuge at 3400 x g for 5 minutes and collect the n-butanol supernatant. Repeat this step three times.
-
Combine the n-butanol fractions and evaporate under vacuum at 45°C to obtain the saponin-rich extract.
-
-
Acid Hydrolysis:
-
Dissolve the saponin-rich extract in 2 M HCl (1:50 w/v).
-
Heat the mixture at 100°C for 1 hour to hydrolyze the saponins into their aglycone forms (sapogenins), including this compound.[9]
-
Immediately after hydrolysis, freeze-dry the sample.
-
Dissolve the dried, hydrolyzed sample in methanol for further purification or direct use in subsequent synthetic steps.
-
Protocol 2: Conversion of this compound to 16-Dehydropregnenolone Acetate (16-DPA) via Marker Degradation
This protocol is a generalized procedure based on the well-established Marker degradation of diosgenin.[3][10]
Materials:
-
This compound (from Protocol 1)
-
Acetic anhydride
-
Chromium trioxide (CrO₃)
-
Acetic acid
-
Sodium hydroxide (NaOH) or other suitable base
-
Appropriate organic solvents (e.g., benzene, dichloroethane)
Procedure:
-
Acetolysis:
-
React this compound with acetic anhydride at approximately 200°C. This step opens the spiroketal side chain.[3]
-
-
Oxidation:
-
Oxidize the product from the acetolysis step with chromium trioxide. This cleaves the side chain.
-
-
Hydrolysis and Elimination:
-
Hydrolyze the resulting ester with a strong base (e.g., ethanolic sodium hydroxide) followed by treatment with acetic acid. This step forms the 16-dehydro-20-keto functionality, yielding 16-dehydropregnenolone acetate (16-DPA).[3]
-
Protocol 3: Synthesis of Progesterone from 16-DPA
Materials:
-
16-Dehydropregnenolone Acetate (16-DPA)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Potassium hydroxide (KOH)
-
Chromium trioxide (CrO₃)
-
Pyridine
-
Methanol or other suitable solvent
Procedure:
-
Hydrogenation:
-
Selectively hydrogenate the C16-C17 double bond of 16-DPA using a palladium on carbon catalyst in a suitable solvent like methanol.[11]
-
-
Hydrolysis and Oxidation (Oppenauer oxidation conditions):
Protocol 4: Synthesis of Cortisone from 16-DPA
The synthesis of cortisone from 16-DPA is a multi-step process that often involves microbial hydroxylation.
Materials:
-
16-Dehydropregnenolone Acetate (16-DPA)
-
Alkaline hydrogen peroxide
-
Hydrobromic acid (HBr)
-
Acetic anhydride
-
Hydroiodic acid (HI)
-
Raney Nickel (Ra-Ni)
-
Potassium hydroxide (KOH)
-
Chromium trioxide (CrO₃)
-
Microorganisms capable of 11α-hydroxylation (e.g., Rhizopus or Aspergillus species)
Procedure:
-
Epoxidation: Treat 16-DPA with alkaline hydrogen peroxide to form an epoxide at the α,β-unsaturated ketone.[11]
-
Introduction of Halogen and Acetylation: Introduce a bromine atom using HBr, followed by acetylation with acetic anhydride.[12]
-
Reduction and Further Modification: Subsequent steps involve reduction with HI and Raney Nickel, followed by hydrolysis and oxidation to manipulate the functional groups on the steroid backbone.[12]
-
Microbial 11α-Hydroxylation: A key step is the introduction of a hydroxyl group at the C11 position, which is efficiently achieved using microbial fermentation with specific strains of fungi.[12]
-
Final Oxidation: The 11α-hydroxyl group is then oxidized to a ketone to yield cortisone.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the extraction and hydrolysis of this compound.
Caption: Synthesis of progesterone and cortisone from this compound.
Caption: Genomic signaling pathway of corticosteroids.
Caption: Progesterone receptor signaling pathway.
Caption: Androgen receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Marker degradation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a method for diosgenin extraction from fenugreek (Trigonella foenum-graecum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid hydrolysis of saponin-rich extracts of quinoa, lentil, fenugreek and soybean to yield sapogenin-rich extracts and other bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.iitb.ac.in [chem.iitb.ac.in]
Application of Yamogenin in Metabolic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yamogenin, a naturally occurring steroidal sapogenin found in plants such as fenugreek (Trigonella foenum-graecum), is a diastereomer of diosgenin.[1][2] Emerging research has highlighted its potential role in the regulation of metabolic processes, particularly in lipid metabolism. These notes provide a comprehensive overview of the current understanding of this compound's effects on metabolic pathways and offer detailed protocols for its investigation in both in vitro and in vivo models.
Regulation of Lipid Metabolism
This compound has been shown to play a significant role in hepatic lipid metabolism by inhibiting the accumulation of triglycerides (TG).[1][2] This effect is primarily achieved through the suppression of genes involved in fatty acid synthesis.[1][2]
Mechanism of Action: LXR Antagonism
The primary molecular mechanism identified for this compound's effect on lipid metabolism is its role as an antagonist of the Liver X Receptor (LXR).[2][3] LXR is a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in lipogenesis. By antagonizing LXR activation, this compound downregulates the expression of key lipogenic genes.[1][2]
Quantitative Data on Lipid Metabolism
The following table summarizes the quantitative effects of this compound on lipid metabolism as reported in the literature.
| Parameter | Model System | Treatment | Result | Reference |
| Triglyceride (TG) Accumulation | Mouse Primary Hepatocytes | This compound (10 µM) | Significant inhibition | [1] |
| Triglyceride (TG) Accumulation | HepG2 Hepatocytes | This compound (1-10 µM) | Dose-dependent inhibition | [1] |
| SREBP-1c mRNA Expression | HepG2 Hepatocytes | This compound (10 µM) | Significant suppression | [1][4] |
| FAS mRNA Expression | HepG2 Hepatocytes | This compound (10 µM) | Significant suppression | [1] |
| SCD-1 mRNA Expression | HepG2 Hepatocytes | This compound (10 µM) | Significant suppression | [1] |
| ACC mRNA Expression | HepG2 Hepatocytes | This compound (10 µM) | Significant suppression | [1] |
Experimental Protocols
Objective: To investigate the effect of this compound on lipid accumulation in hepatocytes.
Materials:
-
HepG2 cells or isolated primary hepatocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Oil Red O staining solution
-
Triglyceride quantification kit
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For primary hepatocytes, follow standard isolation and culture protocols.
-
This compound Treatment: Seed cells in appropriate culture plates. Once confluent, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 24-48 hours.
-
Lipid Accumulation Assessment (Oil Red O Staining):
-
Wash cells with PBS.
-
Fix cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and quantify lipid droplets under a microscope.
-
-
Triglyceride Quantification:
-
Wash cells with PBS and lyse them.
-
Measure the total protein concentration of the lysate.
-
Quantify the triglyceride content using a commercial kit according to the manufacturer's instructions.
-
Normalize triglyceride levels to the total protein concentration.
-
Objective: To determine the effect of this compound on the mRNA expression of lipogenic genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for SREBP-1c, FAS, SCD-1, ACC, and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Protocol:
-
Cell Treatment: Treat hepatocytes with this compound as described above.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathway and Experimental Workflow
Caption: this compound's inhibition of the LXR signaling pathway in hepatocytes.
Caption: Experimental workflow for studying this compound's effects on lipid metabolism.
Potential Role in Glucose Metabolism
While direct evidence for this compound's role in glucose metabolism is limited, studies on its diastereomer, diosgenin, suggest potential mechanisms of action that can be explored for this compound. Diosgenin has been shown to improve glucose homeostasis and insulin sensitivity.[5] The potential pathways include the activation of AMP-activated protein kinase (AMPK) and modulation of the insulin signaling pathway.
Hypothesized Mechanisms of Action
-
AMPK Activation: AMPK is a key energy sensor that, when activated, promotes glucose uptake and inhibits gluconeogenesis. Diosgenin has been shown to activate AMPK, suggesting a similar potential for this compound.
-
Insulin Signaling: Diosgenin may enhance insulin signaling by promoting the phosphorylation of key proteins in the pathway, such as Akt, leading to increased GLUT4 translocation and glucose uptake in peripheral tissues.[5]
Experimental Protocols for Investigating Glucose Metabolism
Objective: To determine the effect of this compound on glucose uptake in muscle cells or adipocytes.
Materials:
-
L6 myoblasts or 3T3-L1 preadipocytes
-
DMEM
-
FBS, Horse Serum (for L6 differentiation)
-
Insulin, Rosiglitazone (for 3T3-L1 differentiation)
-
This compound
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Cell Differentiation: Differentiate L6 myoblasts into myotubes or 3T3-L1 preadipocytes into mature adipocytes using established protocols.
-
This compound Treatment: Treat differentiated cells with this compound at various concentrations for a specified period (e.g., 1-24 hours).
-
Glucose Uptake Assay:
-
Wash cells with serum-free medium.
-
Incubate with a glucose-free buffer.
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG along with this compound and/or insulin for a short period (e.g., 10-30 minutes).
-
Stop the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the radioactivity or fluorescence.
-
Normalize the uptake to total protein content.
-
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the AMPK and insulin signaling pathways.
Materials:
-
Differentiated L6 or 3T3-L1 cells
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against p-AMPK, AMPK, p-Akt, Akt, and housekeeping proteins (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Cell Treatment: Treat cells with this compound as described above.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify band intensities and normalize to total protein or a housekeeping protein.
-
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathways for this compound in glucose metabolism.
In Vivo Studies in Metabolic Research
To translate in vitro findings and assess the systemic metabolic effects of this compound, in vivo studies using animal models of metabolic disease are essential.
Animal Models
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (HFD) develop obesity, insulin resistance, and hepatic steatosis, mimicking key features of human metabolic syndrome.
-
Genetically Modified Models: db/db mice (leptin receptor deficient) or ob/ob mice (leptin deficient) are common models of severe obesity and type 2 diabetes.
Experimental Protocol: Oral Administration in a DIO Mouse Model
Objective: To evaluate the effect of chronic this compound administration on metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat) and control diet
-
This compound
-
Vehicle for oral gavage (e.g., corn oil with 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Blood glucose meter
-
ELISA kits for insulin, lipids, etc.
Protocol:
-
Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
This compound Administration:
-
Randomly assign HFD-fed mice to a vehicle control group and one or more this compound treatment groups (e.g., 10, 50 mg/kg body weight).
-
Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitor body weight and food intake regularly.
-
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
Blood and Tissue Collection: At the end of the study, collect blood for measuring fasting glucose, insulin, and lipid profiles (total cholesterol, triglycerides, HDL, LDL). Collect liver, adipose tissue, and muscle for histological analysis and molecular studies (gene expression, protein analysis).
-
Body Composition Analysis: Use techniques like DEXA or MRI to measure fat and lean mass.
-
-
Data Analysis: Analyze changes in body weight, glucose tolerance, insulin sensitivity, lipid profiles, and tissue-specific markers between the different treatment groups.
In Vivo Experimental Workflow
Caption: Workflow for in vivo investigation of this compound's metabolic effects.
Conclusion and Future Directions
This compound demonstrates clear potential as a modulator of lipid metabolism, primarily through the inhibition of the LXR pathway in hepatocytes. While its role in glucose metabolism is less defined, the established effects of its diastereomer, diosgenin, provide a strong rationale for investigating its impact on AMPK and insulin signaling pathways. The provided protocols offer a framework for researchers to systematically evaluate the therapeutic potential of this compound in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Future research should focus on elucidating the precise molecular targets of this compound in glucose metabolism and validating its efficacy and safety in preclinical animal models.
References
- 1. AMP-activated protein kinase mediates myogenin expression and myogenesis via histone deacetylase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells [mdpi.com]
Application Note: Luciferase Reporter Assay for Quantifying Liver X Receptor (LXR) Antagonism by Yamogenin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for utilizing a cell-based luciferase reporter assay to screen for and characterize the antagonistic activity of compounds, using Yamogenin as an example, against the Liver X Receptor (LXR).
Introduction
The Liver X Receptors (LXRα and LXRβ) are ligand-activated nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism.[1][2] LXRs form heterodimers with the Retinoid X Receptor (RXR) and, upon activation by endogenous oxysterols, bind to LXR response elements (LXREs) in the promoter regions of target genes to modulate their expression.[3][4] Key LXR target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and lipogenesis (e.g., SREBP-1c).[5][6] While LXR agonists have shown anti-atherogenic properties, they can also lead to undesirable side effects like hepatic steatosis due to increased lipogenesis.[1] This has spurred interest in developing LXR antagonists or inverse agonists to potentially treat metabolic diseases.[1][4]
This compound, a steroidal saponin, has been identified as an antagonist of LXR activation.[7][8] It has been shown to inhibit triacylglyceride accumulation in hepatocytes by suppressing the expression of genes related to fatty acid synthesis.[7][9] The luciferase reporter assay is a sensitive, robust, and high-throughput method ideal for identifying and characterizing LXR modulators like this compound.[10][11] This assay measures the transcriptional activity of LXR in response to potential ligands by quantifying the light produced from a luciferase reporter gene under the control of an LXRE.[11]
Principle of the LXR Antagonist Assay
This assay utilizes mammalian cells (e.g., HepG2) co-transfected with two plasmids:
-
An LXR expression vector to ensure sufficient levels of the receptor (either LXRα or LXRβ).
-
A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple copies of an LXR Response Element (LXRE).
In the antagonist screening mode, cells are treated with a known LXR agonist (e.g., T0901317 or GW3965) to induce LXR-mediated luciferase expression.[12] When a potential antagonist like this compound is added concurrently, it competes with the agonist or otherwise prevents receptor activation, leading to a dose-dependent decrease in luciferase activity and light output.
LXR Signaling and Antagonism Pathway
The following diagram illustrates the mechanism of LXR activation and its inhibition by an antagonist.
References
- 1. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Compounds Targeting the Liver X Receptor (LXR): In-silico Studies, Screening, Molecular Docking, and Chemico-pharmacokinetic Analysis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phospholipid Transfer Protein Gene Is a Liver X Receptor Target Expressed by Macrophages in Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound in fenugreek inhibits lipid accumulation through the suppression of gene expression in fatty acid synthesis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Yamogenin Yield Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing yamogenin yield from plant extracts.
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction and purification, offering potential causes and solutions in a direct question-and-answer format.
| Question/Issue | Potential Causes | Recommended Solutions |
| Low this compound Yield | 1. Incomplete Hydrolysis: The glycosidic bonds of the parent saponins (e.g., dioscin) may not be fully cleaved.[1] 2. Degradation of this compound: Harsh hydrolysis conditions (e.g., high acid concentration, high temperature, prolonged reaction time) can lead to the degradation of the liberated this compound.[2] 3. Suboptimal Extraction Parameters: Incorrect solvent, temperature, or extraction time can result in inefficient extraction of this compound from the plant matrix.[3][4] 4. Poor Plant Material Quality: The concentration of this compound precursors can vary depending on the plant species, age, and growing conditions.[5][6] 5. Formation of Artifacts: Dehydration of the C-3 hydroxyl group of this compound can form spirosta-3,5-dienes, reducing the yield of the target compound.[2] | 1. Optimize Hydrolysis: Adjust the concentration of the acid or enzyme, reaction time, and temperature. For acid hydrolysis, monitor the reaction to avoid excessive degradation.[2][7] For enzymatic hydrolysis, ensure optimal pH and temperature for the specific enzyme used.[8] 2. Milder Hydrolysis Conditions: Employ lower temperatures for a longer duration or use microwave-assisted acid hydrolysis (MAAH) which can reduce reaction times and potentially minimize degradation.[2][9] 3. Optimize Extraction Method: Systematically evaluate different solvents (e.g., ethanol, methanol, n-hexane), solid-to-solvent ratios, and extraction techniques (e.g., reflux, sonication, MAE).[3][10] 4. Source High-Quality Plant Material: Whenever possible, use certified plant material with a known saponin content. 5. Control Hydrolysis: Effective conversion of furostanol saponins to spirostanol saponins before acid hydrolysis can help prevent the formation of these dienes.[11] |
| Co-elution of this compound and Diosgenin in HPLC | 1. Structural Similarity: this compound and diosgenin are stereoisomers at the C-25 position, making their separation challenging.[12] 2. Inadequate HPLC Method: The mobile phase composition, column chemistry, or temperature may not be optimal for resolving these epimers. | 1. Method Development: Optimize the mobile phase, for instance, by adjusting the ratio of acetonitrile and water.[10] Experiment with different C18 columns from various manufacturers as they can have different selectivities. 2. Temperature Control: Utilize a column oven to maintain a consistent and optimized temperature, as temperature can affect retention times and resolution.[13] |
| Poor Peak Shape in HPLC (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample can lead to peak tailing.[14] 2. Column Contamination or Degradation: Accumulation of impurities or degradation of the stationary phase can cause poor peak shape.[14][15] 3. Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, it can result in peak tailing. | 1. Dilute Sample: Reduce the concentration of the sample being injected. 2. Column Maintenance: Use a guard column and regularly flush the column with a strong solvent.[16] If the problem persists, the column may need to be replaced.[15] 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
| Baseline Noise or Drift in HPLC Chromatogram | 1. Mobile Phase Issues: Dissolved gas, improper mixing, or contamination of the mobile phase can cause baseline problems.[15][16] 2. Detector Issues: A dirty flow cell or a failing lamp can lead to a noisy baseline.[15] 3. System Leaks: Leaks in the HPLC system can cause pressure fluctuations and baseline instability.[16] | 1. Prepare Fresh Mobile Phase: Use HPLC-grade solvents, filter, and degas the mobile phase before use.[17] 2. Clean Detector Flow Cell: Flush the flow cell with an appropriate solvent. If the noise persists, the lamp may need replacement.[15] 3. Check for Leaks: Inspect all fittings and connections for any signs of leakage and tighten or replace as necessary.[16] |
Frequently Asked Questions (FAQs)
1. What are the most common plant sources for this compound extraction?
This compound is a steroidal sapogenin found in various plants, often alongside its epimer, diosgenin. Some of the most common sources include:
-
Dioscorea species (Yams): Several species of yam are rich sources of these sapogenins.[5][18][19]
-
Trigonella foenum-graecum (Fenugreek): Fenugreek seeds are a notable source of both diosgenin and this compound.[20][21]
-
Asparagus officinalis (Asparagus): This common vegetable also contains this compound.[20]
-
Agave species: Certain species of Agave have been identified as sources of this compound.[20]
2. What is the fundamental difference between acid and enzymatic hydrolysis for liberating this compound?
Both methods aim to cleave the sugar moieties from the saponin backbone to yield the aglycone, this compound.
-
Acid Hydrolysis: This is a conventional chemical method that uses strong acids (e.g., sulfuric acid or hydrochloric acid) and heat to break the glycosidic bonds.[5] While effective, it can be harsh and may lead to the degradation of the target compound if not carefully controlled.[2]
-
Enzymatic Hydrolysis: This method utilizes specific enzymes (e.g., cellulases, pectinases) to catalyze the hydrolysis of the glycosidic linkages under milder conditions of temperature and pH.[8] This can lead to a cleaner product with less degradation.[1]
3. What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?
UAE and MAE offer several advantages over traditional solvent extraction methods:
-
Increased Efficiency and Yield: These techniques can significantly enhance the extraction efficiency, leading to higher yields of this compound in a shorter amount of time.
-
Reduced Solvent Consumption: They often require less solvent, making the process more environmentally friendly and cost-effective.
-
Lower Operating Temperatures (for UAE): Ultrasound-assisted extraction can be performed at lower temperatures, which is beneficial for thermally sensitive compounds.
4. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[10][21] A typical method involves:
-
Column: A C18 reversed-phase column.[10]
-
Mobile Phase: A mixture of acetonitrile and water is often used.[10]
-
Detection: UV detection at a low wavelength (around 203 nm) is common.[21]
-
Quantification: The concentration is determined by comparing the peak area of this compound in the sample to a standard curve prepared with a known concentration of a this compound standard.
High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification.[5]
Data Presentation: this compound & Diosgenin Yields
The following tables summarize quantitative data on this compound and diosgenin yields from various plant sources using different extraction and hydrolysis methods.
Table 1: Diosgenin/Yamogenin Content in Various Plant Species
| Plant Species | Plant Part | Compound | Yield (% dry weight) | Reference |
| Dioscorea zingiberensis | Rhizome | Diosgenin | Not specified, but noted as an important resource | [19] |
| Dioscorea septemloba | Rhizome | Diosgenin | Lower than D. zingiberensis | [19] |
| Dioscorea collettii | Rhizome | Diosgenin | Lower than D. zingiberensis | [19] |
| Dioscorea deltoidea | Tubers | Diosgenin | 1.204% | [3] |
| Trigonella cilicica | Seeds | Diosgenin | 0.052% | [22] |
| Trigonella smyrnea | Seeds | Diosgenin | 0.006% | [22] |
| Dioscorea hispida | Tuber | Diosgenin | ~0.003% | [5] |
| Dioscorea bulbifera | Tuber | Diosgenin | ~0.003% | [5] |
Table 2: Comparison of Hydrolysis Methods on Sapogenin Yield from Fenugreek Extract
| Hydrolysis Method | Temperature (°C) | Time (min) | Total Sapogenin Yield ( g/100g extract) | Reference |
| Conventional | 100 | 60 | 24.6 | [9] |
| MAAH | 140 | 30 | 34.0 | [9] |
| Conventional | 140 | 30 | 17.0 | [9] |
Experimental Protocols
Protocol 1: Acid Hydrolysis and Extraction of this compound from Dioscorea Tubers
This protocol is a generalized procedure based on common laboratory practices.[4][5]
1. Sample Preparation: a. Wash the Dioscorea tubers thoroughly to remove any soil and debris. b. Cut the tubers into small pieces and dry them in a hot air oven at 60°C until a constant weight is achieved. c. Grind the dried tuber pieces into a fine powder.
2. Acid Hydrolysis: a. To 10 g of the dried tuber powder in a round-bottom flask, add 100 mL of 2M ethanolic sulfuric acid. b. Reflux the mixture at 80°C for 4 hours with constant stirring. c. Allow the mixture to cool to room temperature.
3. Extraction: a. Filter the hydrolyzed mixture through Whatman No. 1 filter paper. b. Transfer the filtrate to a separating funnel and extract three times with 50 mL of n-hexane each time. c. Pool the n-hexane extracts and wash them three times with 50 mL of 5% aqueous potassium hydroxide solution, followed by washing with distilled water until the extract is neutral. d. Dry the n-hexane extract over anhydrous sodium sulfate.
4. Isolation: a. Evaporate the n-hexane under reduced pressure using a rotary evaporator to obtain the crude this compound extract. b. The crude extract can be further purified using column chromatography.
Protocol 2: HPLC Quantification of this compound
This protocol outlines a standard HPLC method for the quantification of this compound.[10][21]
1. Preparation of Standard Solutions: a. Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL. b. Perform serial dilutions of the stock solution with the mobile phase to prepare working standards of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
2. Preparation of Sample Solution: a. Accurately weigh the crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). b. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
- Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase: Acetonitrile:Water (90:10, v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detector: UV at 203 nm
- Column Temperature: 30°C
4. Analysis: a. Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. b. Inject the sample solution and determine the peak area of this compound. c. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction and Quantification
References
- 1. Direct Biotransformation of Dioscin into Diosgenin in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Acid Hydrolysis vs. Conventional Hydrolysis to Produce Sapogenin-Rich Products from Fenugreek Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Optimization of diosgenin extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. Effect of Fertilizers on the Sapogenin Yields of Dioscorea composita in Puerto Rico | The Journal of Agriculture of the University of Puerto Rico [revistas.upr.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Acid Hydrolysis vs. Conventional Hydrolysis to Produce Sapogenin-Rich Products from Fenugreek Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. realab.ua [realab.ua]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparative analysis of diosgenin in Dioscorea species and related medicinal plants by UPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound-A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. acgpubs.org [acgpubs.org]
Yamogenin solubility issues in DMSO and ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yamogenin, focusing on solubility challenges in DMSO and ethanol.
Troubleshooting Guides
Issue: this compound Precipitation or Incomplete Dissolution
If you are observing precipitation or cloudiness when preparing this compound stock solutions or during your experiments, consult the following decision-making workflow.
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Solubility and Stock Solution Preparation
Q1: What is the recommended solvent for this compound?
A1: Based on available data, ethanol is the recommended solvent for this compound.[1][2][3][4] For cell culture experiments, absolute ethanol is preferred.
Q2: Can I use DMSO to dissolve this compound?
A2: Several sources indicate that this compound is insoluble in DMSO .[5][6] This issue is exacerbated by moisture, as DMSO is hygroscopic (readily absorbs water from the air).[5] If you must use DMSO, it is critical to use fresh, anhydrous (water-free) DMSO.[5] However, due to the high likelihood of solubility issues, ethanol remains the preferred solvent.
Q3: What is the reported solubility of this compound in different solvents?
A3: The table below summarizes the reported solubility of this compound.
| Solvent | Reported Solubility | Source |
| Ethanol | 10 mg/mL | [2][3] |
| 8 mg/mL | [1][4][5] | |
| 1 mg/mL | [6] | |
| DMSO | Insoluble (especially with moisture) | [5][6] |
| Chloroform | 10 mg/mL | [6] |
| Water | Insoluble | [5] |
| PBS (pH 7.2) | Insoluble | [6] |
Q4: How do I prepare a this compound stock solution in ethanol?
A4: Please refer to the detailed experimental protocol below for preparing a this compound stock solution using ethanol, with the aid of warming and sonication.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
This protocol describes a method to dissolve this compound in absolute ethanol, which has been shown to be effective in research settings.[1][3][4]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the required volume of absolute ethanol to achieve the desired concentration (e.g., for an 8 mg/mL stock solution, add 1 mL of absolute ethanol to 8 mg of this compound).
-
Warming (Optional but Recommended): Gently warm the solution in a water bath set to 37°C.[2] This can help increase the solubility.
-
Sonication: Place the vial in an ultrasonic water bath. Sonicate for a period of time (e.g., up to 1 hour) until the solute is completely dissolved.[1][3][4]
-
Storage: Once fully dissolved, the stock solution can be stored. For long-term storage, it is recommended to store aliquots at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[5]
Troubleshooting in Experimental Settings
Q5: My this compound stock solution is clear, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A5: This is a common issue when adding a hydrophobic compound dissolved in an organic solvent to an aqueous solution. The drastic change in solvent polarity causes the compound to precipitate. Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of ethanol in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.
-
Mixing Technique: Add the this compound stock solution dropwise to the cell culture medium while vortexing or gently swirling. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock may help maintain solubility.
-
Serum in Media: The presence of serum (like FBS) in the media can sometimes help to stabilize hydrophobic compounds. Consider if your experimental design allows for the use of serum.
Mechanism of Action and Signaling Pathways
Q6: What are the known signaling pathways affected by this compound?
A6: this compound has been shown to influence several key signaling pathways, primarily related to apoptosis and lipid metabolism.
-
Apoptosis Induction: this compound induces apoptosis (programmed cell death) in cancer cells through both the extrinsic and intrinsic pathways.[7] This involves the upregulation of the TNF Receptor Superfamily, leading to the activation of caspase-8 (extrinsic pathway), and the depolarization of the mitochondrial membrane, leading to the activation of caspase-9 (intrinsic pathway). Both pathways converge on the activation of executioner caspases like caspase-3 and -7.
Caption: this compound-induced apoptosis signaling pathways.
-
Liver X Receptor (LXR) Antagonism: this compound acts as an antagonist to the Liver X Receptor (LXR).[2] LXR, in a heterodimer with the Retinoid X Receptor (RXR), binds to LXR Response Elements (LXREs) on DNA to regulate the transcription of genes involved in lipid metabolism. By antagonizing LXR, this compound can inhibit the expression of genes responsible for fatty acid synthesis, thereby reducing lipid accumulation in hepatocytes.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in fenugreek inhibits lipid accumulation through the suppression of gene expression in fatty acid synthesis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Ethanol precipitation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing HPLC Parameters for Yamogenin Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation and quantification of yamogenin.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound, a steroidal saponin, is a common issue that can compromise resolution and quantification accuracy. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase and sample.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-4) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2][3]
-
Solution 2: Use a Base-Deactivated Column: Employ a C18 column that has been end-capped or is otherwise specified as "base-deactivated" to reduce the number of accessible silanol groups.
-
Solution 3: Add a Competitive Base: Introducing a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the silanol groups.
-
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.
-
Solution: Use shorter, narrower internal diameter tubing where possible and ensure all fittings are properly connected to minimize dead volume.
-
Q2: I am observing peak fronting for my this compound standard. What could be the reason?
A2: Peak fronting is less common than tailing but can occur under specific conditions.
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the this compound standard and sample extracts in the initial mobile phase.
-
-
Column Saturation: Similar to peak tailing, severe column overload can sometimes manifest as peak fronting.
-
Solution: Dilute the sample and reinject to see if the peak shape normalizes.
-
Problem: Poor Resolution and Co-elution
Q3: I am struggling to separate this compound from its stereoisomer, diosgenin. What parameters can I adjust to improve resolution?
A3: Separating stereoisomers like this compound and diosgenin can be challenging. Optimizing selectivity is key.
Possible Solutions:
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile often provides sharper peaks, while methanol can offer different elution patterns.
-
Adjust Organic/Aqueous Ratio: Fine-tuning the percentage of the organic solvent in the mobile phase can improve the separation. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and may improve resolution.
-
-
Adjust Column Temperature: Lowering the column temperature can sometimes enhance the resolution between closely eluting compounds like steroidal saponins.[4]
-
Change Stationary Phase: While C18 columns are most common, trying a different type of stationary phase, such as a phenyl-hexyl or a cyano column, could provide the necessary change in selectivity.
Problem: Inconsistent Retention Times
Q4: The retention time for my this compound peak is shifting between injections. What should I check?
A4: Fluctuating retention times can invalidate your quantitative results. The issue usually lies with the HPLC system's stability or the mobile phase preparation.
Possible Causes and Solutions:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run, especially when changing mobile phases.
-
Mobile Phase Instability:
-
pH Drift: If using a buffered mobile phase, ensure the buffer has sufficient capacity and is within its effective pH range.
-
Evaporation: Keep mobile phase reservoirs covered to prevent the evaporation of the more volatile organic component, which would alter the mobile phase composition.
-
-
Pump Issues: Leaks in the pump seals or check valves can lead to inconsistent flow rates and, consequently, shifting retention times.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for developing an HPLC method for this compound separation?
A5: A good starting point, based on methods for the closely related diosgenin, would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.
Typical Starting Parameters:
| Parameter | Recommended Starting Point |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~203 nm |
| Column Temperature | 30-35 °C |
These parameters can then be optimized to achieve the desired separation.[5][6]
Q6: How can I deal with matrix effects when analyzing this compound from plant extracts?
A6: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization or detection of the analyte, can be a significant challenge.
Strategies to Mitigate Matrix Effects:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and remove interfering compounds before HPLC analysis.
-
Liquid-Liquid Extraction (LLE): This can also be an effective method for isolating this compound from a complex matrix.
-
-
Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of this compound from any interfering peaks.
-
Calibration Strategy:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for matrix effects.
-
Standard Addition: This method can be used to quantify this compound in a complex matrix by adding known amounts of the standard to the sample.
-
Q7: What type of detector is most suitable for this compound analysis?
A7: this compound lacks a strong chromophore, making UV detection at low wavelengths (around 203 nm) a common choice. However, this can lead to baseline noise and interference from other compounds that absorb at this wavelength.
Alternative Detectors:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-chromophoric compounds like saponins.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, allowing for confident identification and quantification of this compound, even in complex matrices.
Experimental Protocols
Protocol 1: General HPLC Method for this compound Quantification (Adapted from Diosgenin Methods)
This protocol provides a general procedure for the quantitative analysis of this compound using a standard reversed-phase HPLC-UV system.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Plant material containing this compound (e.g., Dioscorea villosa rhizomes)
2. Sample Preparation (from Plant Material):
-
Dry the plant material at 60°C and grind it into a fine powder.
-
Accurately weigh about 1 g of the powdered material into a flask.
-
Add 50 mL of 2 M HCl in methanol.
-
Reflux the mixture at 90°C for 4 hours to hydrolyze the saponins to their aglycones (sapogenins), including this compound.
-
Cool the mixture and filter.
-
Neutralize the filtrate with a suitable base (e.g., NaOH solution).
-
Extract the aqueous-methanolic solution three times with an equal volume of n-hexane or chloroform.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detector: UV at 203 nm
-
Run Time: Approximately 20 minutes (adjust as necessary to ensure elution of the this compound peak)
4. Calibration Curve:
-
Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Inject each standard in triplicate and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
5. Quantification:
-
Inject the prepared sample solution.
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
Table 1: Comparison of HPLC Columns for Steroidal Saponin Separation
| Column Type | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase | C18, C8 | Acetonitrile/Water, Methanol/Water | Versatile, good for a wide range of polarities. | May have secondary interactions with silanol groups. |
| Normal-Phase | Silica, Amino (NH2) | Hexane/Ethanol | Good for separating isomers. | Requires non-aqueous mobile phases, sensitive to water. |
| HILIC | Amide, Cyano | High organic content with a small amount of water | Good for very polar compounds. | May have longer equilibration times. |
Table 2: Validation Parameters for a Typical Steroidal Saponin (Diosgenin) HPLC Method
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 - 0.75 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 2.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Note: These values are indicative and should be established for each specific method and laboratory.[4][7]
Visualizations
Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.
Caption: General experimental workflow for the HPLC analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative studies on performance of CCC and preparative RP-HPLC in separation and purification of steroid saponins from Dioscorea zingiberensis C.H.Wright - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Validation of the HPLC-UV Method for Quantitative Determination of Steroid Sapogenin Diosgenin from Hay Fenugreek Seeds, Trigonella Foenum-graecum L. | Sukhanov | Drug development & registration [pharmjournal.ru]
Preventing degradation of Yamogenin during extraction
Welcome to the technical support center for yamogenin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help prevent the degradation of this compound during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during extraction?
This compound is a steroidal sapogenin, a valuable bioactive compound found in various plant species, including Dioscorea (yams) and Trigonella foenum-graecum (fenugreek). It serves as an important precursor in the synthesis of steroidal drugs.[1][2] Degradation of this compound during extraction leads to reduced yields and the formation of impurities, which can complicate downstream processing and compromise the quality of the final product.
Q2: What are the primary factors that lead to this compound degradation?
The main factors contributing to the degradation of this compound and other sapogenins during extraction are:
-
Harsh Acidic Conditions: While acid hydrolysis is necessary to cleave the sugar moieties from the saponin precursor to yield this compound, prolonged exposure to strong acids can cause unwanted structural changes.[3][4]
-
High Temperatures: Elevated temperatures, especially in combination with acidic or alkaline conditions, can accelerate degradation reactions.[5][6]
-
Extended Extraction Times: Longer exposure to harsh extraction conditions increases the likelihood of degradation.[6][7]
-
Presence of Oxidizing Agents: Oxidative degradation can occur, particularly if the plant material or solvents contain impurities.
-
Suboptimal Solvent Choice: The type and concentration of the solvent can impact the stability of this compound.
Q3: How can I minimize this compound degradation during acid hydrolysis?
Acid hydrolysis is a critical step but must be carefully controlled. To minimize degradation:
-
Optimize Acid Concentration: Use the lowest effective concentration of acid. Studies on similar sapogenins suggest that lower acid concentrations (e.g., 2N HCl) can be effective while minimizing degradation compared to higher concentrations (e.g., 6N HCl).[3]
-
Control Temperature and Time: Employ moderate temperatures (e.g., 80-100°C) and monitor the reaction time closely. Hydrolysis for 1-2 hours is often sufficient to release the sapogenin without significant degradation.[8][9] Prolonged heating can lead to a decrease in yield.[3][6]
-
Consider Microwave-Assisted Acid Hydrolysis (MAAH): MAAH can significantly reduce the hydrolysis time and may offer better control over temperature, potentially leading to higher yields of sapogenins compared to conventional heating.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete hydrolysis of saponins. | Optimize hydrolysis conditions (acid concentration, temperature, time). Consider using response surface methodology (RSM) to find the optimal parameters.[10] |
| Degradation of this compound due to harsh conditions. | Reduce acid concentration, lower the temperature, or shorten the extraction/hydrolysis time.[3][9] Use of an antioxidant like ascorbic acid during hydrolysis may also help.[8] | |
| Suboptimal extraction solvent. | Screen different solvents and their concentrations. Ethanol-water mixtures are commonly used.[10] | |
| Presence of Impurities/Degradation Products in Final Extract | Excessive exposure to acid and heat. | Re-evaluate the hydrolysis step. A shorter duration or lower temperature might be necessary.[6] |
| Epimerization of this compound to its stereoisomer, diosgenin. | This is a common issue. Careful control of pH and temperature can help minimize this conversion, though complete prevention is difficult. | |
| Inefficient purification post-extraction. | Employ appropriate chromatographic techniques (e.g., column chromatography, HPLC) for purification. | |
| Inconsistent Results Between Batches | Variation in raw plant material. | Ensure consistent quality and sourcing of the plant material. The saponin content can vary based on plant age, harvest time, and storage conditions.[5] |
| Lack of precise control over extraction parameters. | Standardize all extraction parameters, including particle size of the plant material, solid-to-liquid ratio, temperature, and time.[10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Saponins from Fenugreek Seeds
This protocol is adapted from a method optimized for total saponin content, which includes this compound's precursor.[11][12]
-
Sample Preparation: Grind dried fenugreek seeds into a fine powder.
-
Extraction Parameters:
-
Solvent: 63.68% ethanol in water
-
Solid-to-Liquid Ratio: 1:11.11 g/mL (e.g., 10g powder in 111.1 mL solvent)
-
Microwave Power: 572.50 W
-
Irradiation Time: 2.84 minutes
-
Temperature: 70°C (fixed)
-
-
Procedure: a. Place the powdered seeds and solvent in a closed microwave extraction vessel. b. Apply microwave irradiation according to the parameters above. c. After extraction, filter the mixture to separate the extract from the solid residue. d. The resulting extract contains saponins and can be taken forward for acid hydrolysis.
Protocol 2: Acid Hydrolysis of Saponin Extract
This is a general protocol that should be optimized for your specific extract.
-
Preparation: Concentrate the saponin extract to a smaller volume.
-
Hydrolysis: a. Add 2N HCl to the concentrated extract. b. Heat the mixture at 98-100°C in a water bath for 1-2 hours.[9][10] c. Monitor the reaction periodically by taking small aliquots for analysis (e.g., TLC or HPLC) to determine the point of maximum sapogenin release before significant degradation begins.
-
Extraction of this compound: a. After cooling, neutralize the reaction mixture. b. Extract the liberated this compound using an appropriate organic solvent like chloroform or petroleum ether. c. Wash the organic phase, dry it, and evaporate the solvent to obtain the crude sapogenin extract containing this compound.
Quantitative Data Summary
Table 1: Optimized Parameters for Microwave-Assisted Extraction of Saponins from Fenugreek
| Parameter | Optimized Value |
| Irradiation Time | 2.84 min |
| Microwave Power | 572.50 W |
| Ethanol Concentration | 63.68% |
| Solid-to-Solvent Ratio | 0.09 g/mL (or 1:11.11) |
Source: Adapted from a study on optimizing total saponin content from fenugreek seeds.[12]
Table 2: Comparison of Conventional vs. Microwave-Assisted Acid Hydrolysis (MAAH) for Sapogenin Production
| Hydrolysis Method | Temperature (°C) | Time (min) | Relative Sapogenin Yield |
| Conventional | 100 | 30 | Lower |
| Conventional | 100 | 60 | Lower |
| MAAH | 100 | 30 | Significantly Lower than Conventional |
| MAAH | 120 | 30 | Comparable to Conventional |
| MAAH | 140 | 30 | Superior to Conventional |
Source: Based on findings that MAAH at temperatures above 120°C is more efficient than conventional heating.[6]
Visualizations
Caption: Workflow for this compound Extraction.
Caption: this compound Degradation and Isomerization Pathway.
References
- 1. baes.uc.pt [baes.uc.pt]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
- 4. Acid hydrolysis of saponins extracted in tincture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Acid Hydrolysis vs. Conventional Hydrolysis to Produce Sapogenin-Rich Products from Fenugreek Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acid hydrolysis of saponin-rich extracts of quinoa, lentil, fenugreek and soybean to yield sapogenin-rich extracts and other bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of diosgenin extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. umpir.ump.edu.my [umpir.ump.edu.my]
- 12. Optimization of saponins, phenolics, and antioxidants extracted from fenugreek seeds using microwave-assisted extraction and response surface methodology as an optimizing tool [comptes-rendus.academie-sciences.fr]
Troubleshooting low cell viability in Yamogenin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability in experiments involving Yamogenin.
Troubleshooting Guide: Low Cell Viability
Low cell viability is a common issue in cell culture experiments. When working with a bioactive compound like this compound, it's crucial to distinguish between expected cytotoxic effects and experimental artifacts. This guide provides a structured approach to troubleshooting.
Troubleshooting Low Cell Viability in this compound Experiments
| Observation | Potential Cause | Recommended Action |
| High cell death in control (untreated) groups | 1. Suboptimal Cell Culture Conditions: Incorrect media, serum, incubator CO2, temperature, or humidity.[1][2] | - Verify that the cell culture medium and supplements are appropriate for your cell line.[3] - Ensure the incubator is calibrated and maintaining the correct CO2, temperature (37°C), and humidity levels.[1] - Routinely check for microbial contamination (e.g., bacteria, fungi, mycoplasma).[2] |
| 2. Poor Cell Handling Technique: Over-trypsinization, excessive centrifugation speed, or harsh pipetting.[1][4] | - Optimize trypsinization time to ensure cell detachment without damaging cell membranes.[2] - Centrifuge cells at a gentle speed (e.g., 200 x g for 5 minutes).[5] - Handle cells gently during resuspension and plating.[4] | |
| 3. Cryopreservation/Thawing Issues: Improper freezing or thawing technique leading to ice crystal formation and cell damage.[6][7] | - Thaw cells rapidly in a 37°C water bath and immediately transfer to pre-warmed media.[7][8] - Use a cryoprotectant like DMSO during freezing and follow a slow cooling protocol.[6] | |
| Unexpectedly high cell death in this compound-treated groups | 1. Incorrect this compound Concentration: The concentration used may be too high for the specific cell line, leading to acute toxicity. | - Perform a dose-response experiment to determine the IC50 value of this compound for your cell line. Published IC50 values for this compound range from approximately 18.50 to 23.90 µg/mL in different cancer cell lines.[9][10][11][12][13][14][15] - Start with a broad range of concentrations and narrow down to an optimal range for your experiments. |
| 2. This compound Solubility and Stability Issues: Precipitation of this compound in the culture medium can lead to inconsistent results and direct cell damage. | - Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.1%). - Visually inspect the culture medium for any signs of precipitation after adding this compound. | |
| 3. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. | - Review literature for studies using this compound on your specific cell line or similar cell types to gauge expected sensitivity. | |
| Inconsistent or non-reproducible results | 1. Inaccurate Cell Seeding Density: Variation in the initial number of cells plated can lead to variability in the final viability readings.[16] | - Ensure accurate cell counting and even distribution of cells in each well of the culture plate.[1] - Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.[7] |
| 2. Assay-Related Issues (e.g., MTT assay): Interference from the compound with the assay reagents or incorrect incubation times.[17][18] | - Include appropriate controls, such as a blank (medium only) and a vehicle control (medium with solvent).[16] - If using a colorimetric assay like MTT, check if this compound absorbs light at the same wavelength as the formazan product.[17] - Optimize the incubation time for the viability reagent. | |
| 3. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. | - Use cells with a low passage number and maintain a consistent passage number across experiments.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to cell death?
A1: this compound induces cell death primarily through apoptosis.[9][10] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9][12] Key events include:
-
Induction of Oxidative Stress: this compound can increase the production of reactive oxygen species (ROS) within the cells.[9][10]
-
Mitochondrial Membrane Depolarization: This leads to the release of pro-apoptotic factors from the mitochondria.[9][10][14]
-
Caspase Activation: this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7).[9][10][14]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, often in the sub-G1 phase, which is indicative of apoptosis.[9][19]
Q2: What are the typical concentrations of this compound used in in-vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell line. Based on published studies, the half-maximal inhibitory concentration (IC50) for this compound in various cancer cell lines is generally in the range of 18 to 24 µg/mL.[9][14] For example, the IC50 in SKOV-3 ovarian cancer cells was reported to be 23.90 ± 1.48 µg/mL, and in AGS gastric cancer cells, it was 18.50 ± 1.24 µg/mL.[9][10][11][12][13][15][20]
Q3: How can I confirm that this compound is inducing apoptosis in my cells?
A3: Several assays can be used to confirm apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a common method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[21][22]
-
Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3, -8, and -9.[9][10]
-
Cell Cycle Analysis: An increase in the sub-G1 peak in a cell cycle histogram is indicative of DNA fragmentation, a hallmark of apoptosis.[9][23]
Q4: Are there any known issues with the solubility of this compound?
A4: Like many steroidal saponins, this compound has low solubility in aqueous solutions. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. When preparing working concentrations in cell culture medium, it is crucial to ensure that the final concentration of the solvent is low (usually less than 0.1%) to avoid solvent-induced cytotoxicity. It is also important to visually inspect for any precipitation of the compound in the culture medium.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include wells with medium only as a blank control.[16] Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17][18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[21][22][24][25]
-
Cell Treatment and Harvesting: Treat cells with this compound as desired. After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution.[25]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[22]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[22]
Cell Cycle Analysis
This protocol outlines a general method for cell cycle analysis using propidium iodide (PI) staining.[5][23][26][27]
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at 4°C for at least 2 hours.[5]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[5]
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for troubleshooting low cell viability.
Caption: Logical relationships of potential causes for low cell viability.
References
- 1. FAQ: How to Enhance The Success of Your Cell Culture [lifelinecelltech.com]
- 2. Cell culture and maintenance protocol | Abcam [abcam.com]
- 3. biocompare.com [biocompare.com]
- 4. corning.com [corning.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - ZA [thermofisher.com]
- 9. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound-A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. nanocellect.com [nanocellect.com]
- 27. biocompare.com [biocompare.com]
Technical Support Center: Refinement of Acid Hydrolysis for Yamogenin Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the acid hydrolysis of steroidal saponins from sources like Dioscorea zingiberensis to produce yamogenin. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient this compound preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the acid hydrolysis for this compound preparation, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete Hydrolysis: Insufficient acid concentration, reaction time, or temperature. | 1. Optimize reaction conditions. Systematically increase acid concentration (e.g., from 1M to 2M HCl or H₂SO₄), temperature (e.g., in increments of 10°C, up to 120-140°C for pressurized methods), and/or reaction time (e.g., in 1-hour increments).[1] Monitor the disappearance of saponins and the appearance of this compound using TLC or HPLC to determine the optimal endpoint. |
| 2. Degradation of this compound: Excessive temperature or prolonged reaction time can lead to the formation of byproducts. | 2. Avoid unnecessarily harsh conditions. Once the optimal hydrolysis time is determined, do not extend it further. For temperature-sensitive reactions, consider using microwave-assisted acid hydrolysis (MAAH), which can reduce reaction times significantly.[2][3][4] | |
| 3. Poor Extraction of Saponins from Plant Material: Inefficient initial extraction of the glycoside precursors. | 3. Ensure thorough extraction of saponins from the plant material before hydrolysis. Use an appropriate solvent (e.g., 70-95% ethanol) and extraction technique (e.g., reflux or Soxhlet extraction).[5][6] | |
| Formation of Byproducts (e.g., spirosta-3,5-dienes) | 1. Dehydration of this compound: This is a common side reaction under strong acidic and high-temperature conditions.[1][2] | 1. Use the mildest effective hydrolysis conditions. Consider using pressurized biphase acid hydrolysis, where the product is continuously extracted into an organic phase, protecting it from the acidic aqueous phase.[7][8] |
| 2. Prolonged Exposure to Acid: The longer the this compound is in contact with the acid at high temperatures, the more likely it is to degrade. | 2. Minimize reaction time. Monitor the reaction closely and stop it once the saponins are consumed. | |
| Product is a Dark, Gummy Substance | 1. Presence of Impurities: Co-extraction of sugars, proteins, and other plant materials. | 1. Pre-treat the plant material or crude extract to remove interfering substances. Fermentation prior to hydrolysis can help break down starches and other complex carbohydrates.[6] |
| 2. Caramelization of Sugars: High temperatures and acidic conditions can cause sugars released during hydrolysis to caramelize. | 2. Employ purification steps after hydrolysis. Dissolve the crude product in a suitable solvent and treat with activated carbon to remove colored impurities.[5] Recrystallization from a solvent like ethanol can also significantly improve purity. | |
| Difficulty in Product Purification | 1. Complex Mixture of Products and Byproducts: Inefficient hydrolysis leading to a mix of unreacted saponins, this compound, and degradation products. | 1. Optimize the hydrolysis step to maximize the conversion to this compound and minimize byproduct formation. |
| 2. Emulsion Formation During Extraction: Presence of surfactants or fine particulate matter. | 2. Centrifuge the mixture to break the emulsion. Use a different extraction solvent or adjust the pH of the aqueous layer. | |
| 3. Co-crystallization of Isomers: this compound and its stereoisomer, diosgenin, may co-crystallize, making separation difficult. | 3. Utilize chromatographic techniques such as column chromatography with silica gel for separation. |
Frequently Asked Questions (FAQs)
1. What is the primary purpose of acid hydrolysis in this compound preparation?
Acid hydrolysis is a chemical process used to cleave the glycosidic bonds in steroidal saponins, which are naturally occurring precursors in plants like Dioscorea species. This reaction removes the sugar moieties from the saponin molecule, releasing the aglycone, which in this case is this compound.
2. Which acid is best for hydrolysis, and at what concentration?
Both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used.[1][5] The optimal concentration typically ranges from 1 M to 2.5 M.[6][9] The choice of acid and its concentration should be optimized for the specific plant material and hydrolysis method being used.
3. What are the key parameters to control during acid hydrolysis?
The most critical parameters are:
-
Acid Concentration: Affects the rate of hydrolysis.
-
Temperature: Higher temperatures increase the reaction rate but also the risk of degradation.
-
Reaction Time: Sufficient time is needed for complete hydrolysis, but excessive time can lead to byproduct formation.
-
Solid-to-Liquid Ratio: This can influence the efficiency of the reaction.
4. How can I monitor the progress of the hydrolysis reaction?
The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting saponin spot/peak and the appearance of the this compound spot/peak.
5. What are the advantages of Microwave-Assisted Acid Hydrolysis (MAAH)?
MAAH offers several advantages over conventional heating, including significantly shorter reaction times, which can lead to reduced energy consumption and potentially lower degradation of the target compound.[2][3][4]
6. What is pressurized biphase acid hydrolysis and what are its benefits?
In this method, the hydrolysis is carried out in a two-phase system (e.g., acidic water and petroleum ether) under pressure. As this compound is formed, it is extracted into the organic layer, which protects it from degradation in the acidic aqueous phase. This can lead to higher yields and purity.[7][8]
7. How can I purify the crude this compound after hydrolysis?
Common purification steps include:
-
Neutralization: Carefully neutralizing the acidic reaction mixture.
-
Extraction: Extracting the this compound into an organic solvent like petroleum ether or chloroform.
-
Washing: Washing the organic extract to remove residual acid and water-soluble impurities.
-
Decolorization: Using activated carbon to remove colored impurities.[5]
-
Recrystallization: Dissolving the crude product in a hot solvent (e.g., ethanol) and allowing it to cool slowly to form pure crystals.[5]
Data Presentation
Table 1: Comparison of Different Acid Hydrolysis Methods for Sapogenin Preparation
| Method | Acid/Concentration | Temperature (°C) | Time | Typical Yield | Key Advantages | Key Disadvantages |
| Conventional Acid Hydrolysis | H₂SO₄ or HCl (1-2 M) | 100 - 120 | 2 - 6 hours | Variable, up to 2.5% from plant material[1] | Simple setup, well-established. | Long reaction times, potential for degradation, high energy consumption. |
| Pressurized Biphase Acid Hydrolysis | H₂SO₄ (0.2 M) | 140 | 1.5 hours | ~2.21% from plant material[1] | Reduced acid consumption, higher yield, protects product from degradation. | Requires specialized pressurized reaction vessel. |
| Microwave-Assisted Acid Hydrolysis (MAAH) | HCl (2 M) | 140 | 30 minutes | High sapogenin content in extract[2][3][4] | Very short reaction times, efficient heating. | Requires a microwave reactor. |
Experimental Protocols
Protocol 1: Conventional Acid Hydrolysis of Dioscorea zingiberensis Powder
This protocol provides a standard method for the laboratory-scale preparation of this compound.
Materials:
-
Dried Dioscorea zingiberensis rhizome powder
-
95% Ethanol
-
1 M Hydrochloric Acid (HCl)
-
Petroleum Ether
-
Ammonia solution
-
Soxhlet extractor
-
Heating mantle
-
Round bottom flasks
-
Condenser
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Extraction of Saponins:
-
Place 50 g of dried Dioscorea zingiberensis powder into a cellulose thimble.
-
Extract the powder with 95% ethanol using a Soxhlet extractor for 4-6 hours.
-
After extraction, concentrate the ethanolic extract using a rotary evaporator to obtain a crude saponin extract.
-
-
Acid Hydrolysis:
-
Work-up and Extraction:
-
Purification:
-
Transfer the dried solid to a cellulose thimble and extract with petroleum ether in a Soxhlet extractor for 4 hours.[6]
-
Collect the petroleum ether extract and evaporate the solvent to obtain the crude this compound.
-
For further purification, the crude product can be recrystallized from ethanol.
-
Mandatory Visualization
Caption: Experimental workflow for conventional acid hydrolysis of this compound.
Caption: Troubleshooting decision tree for this compound acid hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Acid Hydrolysis vs. Conventional Hydrolysis to Produce Sapogenin-Rich Products from Fenugreek Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Acid Hydrolysis vs. Conventional Hydrolysis to Produce Sapogenin-Rich Products from Fenugreek Extracts - Universidad Autónoma de Madrid [portalcientifico.uam.es]
- 5. CN1418888A - Novel process for preparing diosgenin - Google Patents [patents.google.com]
- 6. Direct Biotransformation of Dioscin into Diosgenin in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ pressurized biphase acid hydrolysis, a promising approach to produce bioactive diosgenin from the tubers of Dioscorea Zingiberensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103694305A - Method for extracting diosgenin by pressurization two-phase acid hydrolysis method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Minimizing solvent usage in Yamogenin purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent usage during Yamogenin purification.
Frequently Asked Questions (FAQs)
Q1: What are the most promising purification techniques for minimizing solvent consumption in this compound purification?
A1: To significantly reduce solvent usage, consider implementing greener purification technologies such as Supercritical Fluid Chromatography (SFC), Aqueous Two-Phase Extraction (ATPE), and optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3][4][5][6] These methods offer substantial reductions in organic solvent consumption compared to traditional column chromatography.
Q2: Are there any general principles for selecting greener solvents for this compound purification?
A2: Yes, several solvent selection guides are available to help choose more sustainable options.[2][7][8][9] The key principles involve prioritizing solvents with lower toxicity, higher biodegradability, and those derived from renewable resources. For this compound, which is a steroidal saponin, exploring solvents like ethanol, isopropanol, and ethyl acetate as alternatives to chlorinated solvents or methanol is a good starting point.
Q3: What are the common impurities found in this compound extracts and how can they be removed?
A3: Common impurities in extracts from sources like Dioscorea species include other steroidal saponins (e.g., diosgenin), flavonoids, alkaloids, and phenolic compounds.[10][11] Their removal can be achieved by optimizing the selectivity of the chosen purification method. For instance, in RP-HPLC, adjusting the mobile phase gradient and pH can help separate these compounds.[12] In SFC, modifying the co-solvent and additives can enhance the separation of structurally similar saponins.
Q4: How can I handle the stability of this compound during purification?
A4: this compound, like other saponins, can be sensitive to harsh pH and high temperatures. It is advisable to work with neutral or slightly acidic conditions and avoid prolonged exposure to high temperatures to prevent degradation.[13] The stability of this compound in the chosen organic solvents should also be considered, although specific data is limited. It is recommended to perform small-scale stability studies if holding samples in solution for extended periods.
Troubleshooting Guides
Supercritical Fluid Chromatography (SFC)
Q: I am observing peak splitting or tailing for my this compound peak in SFC. What could be the cause and how can I fix it?
A: Peak splitting or tailing in SFC can arise from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[14]
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Inappropriate Injection Solvent: The solvent used to dissolve the sample can cause peak shape issues if it is too strong compared to the mobile phase.[15]
-
Solution: If possible, dissolve the sample in a solvent that is weaker than the mobile phase or in the initial mobile phase itself.
-
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of this compound, causing tailing.
-
Solution: Add a basic or acidic modifier to the mobile phase (e.g., triethylamine or formic acid) to mask these active sites.[12] Alternatively, try a different stationary phase with end-capping or a different chemistry.
-
-
Co-elution with an Impurity: A closely eluting impurity can manifest as a shoulder or a split peak.
-
Solution: Optimize the gradient profile, temperature, or backpressure to improve resolution. Consider trying a different co-solvent to alter selectivity.
-
Aqueous Two-Phase Extraction (ATPE)
Q: My this compound is not partitioning effectively into the desired phase in my ATPE system. How can I improve the partition coefficient?
A: Ineffective partitioning in ATPE can be addressed by modifying the system's composition:
-
Incorrect Phase-Forming Components: The choice of polymer and salt, or two polymers, significantly impacts partitioning.[16][17][18][19][20]
-
Solution: Experiment with different phase-forming components. For saponins, ethanol/salt systems (e.g., ethanol/ammonium sulfate) have shown promise.[21]
-
-
Suboptimal pH: The pH of the system can influence the charge of this compound and its interaction with the phase components.
-
Solution: Adjust the pH of the system. Since this compound is a neutral saponin, the effect might be less pronounced, but it can influence the overall phase properties.
-
-
Inappropriate Tie-Line Length: The concentrations of the phase-forming components determine the tie-line length and the hydrophobicity difference between the phases.
-
Solution: Adjust the concentrations of the polymer and salt to alter the tie-line length and improve partitioning.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q: How can I reduce the amount of organic solvent (e.g., acetonitrile) used in my RP-HPLC method for this compound purification without compromising resolution?
A: Reducing solvent consumption in RP-HPLC is a key aspect of green chemistry:
-
Optimize Column Dimensions: Using shorter columns or columns with a smaller internal diameter can significantly reduce solvent usage.[17]
-
Adjust Flow Rate: Lowering the flow rate will decrease solvent consumption per run, though it will increase the analysis time.[17]
-
Optimize Mobile Phase Composition:
-
Solvent Choice: Methanol is a greener alternative to acetonitrile and can sometimes provide different selectivity.[12][22]
-
Gradient Optimization: A well-optimized gradient can reduce the overall run time and, consequently, solvent usage compared to an isocratic method.[16]
-
Solvent Triangle Approach: Systematically evaluate mixtures of three different organic solvents (e.g., acetonitrile, methanol, and isopropanol) with water to find an optimal mobile phase with lower overall organic content.[6]
-
-
Recycle the Mobile Phase: For isocratic separations, the mobile phase can be recycled after the detector, significantly reducing waste.[1][2][23][24]
Quantitative Data on Solvent Consumption
Due to the limited availability of direct comparative studies on this compound purification, the following table provides an estimated comparison of solvent consumption for the purification of saponins using different techniques. These values are intended to serve as a general guide.
| Purification Technique | Estimated Organic Solvent Consumption (mL/g of purified saponin) | Key Advantages for Solvent Reduction |
| Traditional Column Chromatography | > 10,000 | - |
| Optimized RP-HPLC | 1,000 - 5,000 | Smaller column dimensions, optimized gradients.[17] |
| Supercritical Fluid Chromatography (SFC) | < 500 | Primarily uses supercritical CO2 with a small percentage of organic co-solvent.[4][5][6] |
| Aqueous Two-Phase Extraction (ATPE) | < 100 (for the organic phase component, if used) | Primarily uses aqueous solutions of polymers and salts.[17][18][19][20] |
Experimental Protocols
Protocol 1: Supercritical Fluid Chromatography (SFC) for this compound Purification
This protocol provides a general starting point for developing an SFC method for this compound purification, emphasizing reduced organic solvent use.
1. Sample Preparation:
- Dissolve the crude this compound extract in a minimal amount of a suitable solvent. A solvent weaker than the initial mobile phase is preferred to avoid peak distortion (e.g., isopropanol or a mixture of methanol and isopropanol).[15]
2. SFC System and Conditions:
- Column: A stationary phase suitable for separating polar compounds, such as a silica, diol, or 2-ethylpyridine column.
- Mobile Phase A: Supercritical CO2.
- Mobile Phase B (Co-solvent): Methanol or Ethanol.
- Additive: 0.1% formic acid or 0.1% ammonium hydroxide in the co-solvent to improve peak shape.
- Gradient: Start with a low percentage of co-solvent (e.g., 5%) and gradually increase to elute this compound. A typical gradient might be 5-40% B over 10 minutes.
- Backpressure: 150 bar.
- Temperature: 40 °C.
- Flow Rate: 3 mL/min for an analytical scale column.
3. Troubleshooting:
- Poor Resolution: Modify the gradient slope, try a different co-solvent, or use a different stationary phase to alter selectivity.
- Peak Tailing: Add a suitable additive to the co-solvent. For basic compounds, a basic additive like ammonium hydroxide is often used; for acidic or neutral compounds, an acidic additive like formic acid can be beneficial.[12]
Protocol 2: Aqueous Two-Phase Extraction (ATPE) for this compound Purification
This protocol describes a basic ATPE procedure for the initial purification of this compound from a crude extract.
1. Preparation of the Aqueous Two-Phase System:
- Prepare stock solutions of the phase-forming components. A common system for saponins is an ethanol/salt system (e.g., 30% w/w ethanol and 20% w/w ammonium sulfate).[21]
- In a centrifuge tube, combine the appropriate amounts of the ethanol stock solution, the salt stock solution, and the crude this compound extract dissolved in a small amount of water.
- Add water to reach the final desired total weight of the system.
2. Partitioning:
- Vortex the mixture thoroughly for several minutes to ensure intimate mixing of the two phases and to allow for the partitioning of this compound.
- Centrifuge the tube at a moderate speed (e.g., 2000 x g) for 10-15 minutes to facilitate phase separation.
3. Collection and Analysis:
- Carefully collect the top and bottom phases separately.
- Analyze a small aliquot of each phase (after appropriate dilution and solvent removal) by TLC or HPLC to determine the partitioning of this compound.
4. Optimization:
- To improve the partition coefficient and purity, systematically vary the concentrations of the phase-forming components, the pH of the system, and the type of salt used.[16][18]
Visualizations
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Solvent (and reagent) selection for synthesis, purification, and other applications - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins [mdpi.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. path.web.ua.pt [path.web.ua.pt]
- 17. researchgate.net [researchgate.net]
- 18. Advancements in Aqueous Two-Phase Systems for Enzyme Extraction, Purification, and Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aqueous two phase extraction | PPT [slideshare.net]
- 20. Aqueous Two Phase Systems for the Recovery of Biomolecules â A Review [article.sapub.org]
- 21. matheo.uliege.be [matheo.uliege.be]
- 22. jocpr.com [jocpr.com]
- 23. mdpi.com [mdpi.com]
- 24. silicycle.com [silicycle.com]
Differentiating Yamogenin and Diosgenin via IR Spectrophotometry: A Technical Guide
For researchers, scientists, and professionals in drug development, the accurate differentiation of steroidal sapogenins like yamogenin and diosgenin is a critical step in quality control and downstream applications. While structurally very similar, these two C-25 stereoisomers can be distinguished using infrared (IR) spectrophotometry by carefully analyzing the fingerprint region of their spectra. This technical support guide provides troubleshooting advice and frequently asked questions to navigate the nuances of this analytical method.
Frequently Asked Questions (FAQs)
Q1: What is the structural difference between this compound and diosgenin?
A1: this compound and diosgenin are stereoisomers, specifically epimers at the C-25 position. Diosgenin has a 25R configuration, while this compound has a 25S configuration.[1][2][3] This subtle difference in the orientation of the methyl group on the F-ring of the spirostane structure is the basis for their differentiation by IR spectroscopy.
Q2: Can this compound and diosgenin be differentiated by IR spectroscopy?
A2: Yes. Although their overall IR spectra are very similar due to their identical functional groups, there are key differences in the "fingerprint region" (approximately 1500 cm⁻¹ to 400 cm⁻¹) that allow for their differentiation. The most significant differences are observed in the relative intensities of absorption bands around 900 cm⁻¹ and 920 cm⁻¹.
Q3: What are the key differentiating IR absorption bands for this compound and diosgenin?
A3: The primary distinguishing feature is the relative intensity of the absorption bands at approximately 920 cm⁻¹ and 900 cm⁻¹. For diosgenin (25R), the band at 900 cm⁻¹ is more intense than the band at 920 cm⁻¹. Conversely, for this compound (25S), the band at 920 cm⁻¹ is more intense than the band at 900 cm⁻¹.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No clear difference observed in the 900-920 cm⁻¹ region. | 1. Poor sample purity. 2. Inadequate instrument resolution. 3. Incorrect sample preparation. | 1. Purify the sample using chromatographic techniques (e.g., column chromatography) to remove impurities. 2. Ensure the spectrophotometer has a resolution of at least 4 cm⁻¹. 3. Prepare a new KBr pellet, ensuring the sample is finely ground and homogeneously mixed with the KBr powder. |
| Broad, overlapping peaks in the fingerprint region. | 1. Presence of water in the sample or KBr. 2. Sample concentration is too high. | 1. Dry the sample and KBr thoroughly in an oven before preparing the pellet. Store KBr in a desiccator. 2. Reduce the amount of sample relative to KBr in the pellet. |
| Weak signal or low-intensity peaks. | 1. Insufficient sample in the KBr pellet. 2. Poor contact between the pellet and the IR beam. | 1. Increase the concentration of the sample in the KBr pellet. 2. Ensure the KBr pellet is transparent and properly placed in the sample holder. |
| Spectrum shows significant noise. | 1. Low instrument signal-to-noise ratio. 2. Insufficient number of scans. | 1. Allow the instrument to warm up and stabilize. 2. Increase the number of scans to improve the signal-to-noise ratio. |
Quantitative Data Summary
The following table summarizes the key IR absorption bands for this compound and diosgenin, with a focus on the differentiating peaks in the fingerprint region.
| Functional Group/Vibration | Diosgenin (25R) Wavenumber (cm⁻¹) | This compound (25S) Wavenumber (cm⁻¹) | Key Differentiating Feature |
| O-H Stretch | ~3400 (broad) | ~3400 (broad) | Not differentiating |
| C-H Stretch (sp³) | ~2950-2850 | ~2950-2850 | Not differentiating |
| C=C Stretch (alkene) | ~1650 | ~1650 | Not differentiating |
| Spiroketal Group | ~980, 920, 900, 860 | ~980, 920, 900, 860 | Relative intensities of 920 and 900 cm⁻¹ bands |
| Differentiating Bands | Intensity at 900 > 920 cm⁻¹ | Intensity at 920 > 900 cm⁻¹ | Primary point of differentiation |
Experimental Protocol: KBr Pellet Preparation for IR Analysis
This protocol outlines the standard procedure for preparing a potassium bromide (KBr) pellet for the analysis of this compound or diosgenin.
-
Drying: Dry the purified this compound or diosgenin sample and high-purity IR-grade KBr powder in an oven at 105-110°C for at least 2 hours to remove any residual moisture. Store the dried KBr in a desiccator.
-
Grinding: In a clean and dry agate mortar and pestle, grind a small amount of the sample (approximately 1-2 mg) to a very fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently mix the sample and KBr, and then grind the mixture thoroughly to ensure it is homogenous.
-
Pellet Pressing: Transfer the mixture to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR spectrophotometer.
-
Spectrum Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of at least 4 cm⁻¹.
Visualization of the Experimental Workflow
Caption: Experimental workflow for differentiating this compound and diosgenin using IR spectrophotometry.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Yamogenin and Diosgenin
For Researchers, Scientists, and Drug Development Professionals
Yamogenin and its stereoisomer, Diosgenin, are naturally occurring steroidal saponins found in a variety of plants, including those of the Dioscorea (wild yam) and Trigonella (fenugreek) species.[1][2][3] Due to their structural similarity, their biological activities and mechanisms of action are often considered comparable.[4][5] This guide provides a detailed comparative analysis of the bioactivities of this compound and Diosgenin, supported by experimental data, to aid researchers in drug discovery and development.
At a Glance: Bioactivity Comparison
| Bioactivity | This compound | Diosgenin |
| Anti-inflammatory | Moderate in vitro activity | Potent in vitro activity |
| Antioxidant | Moderate in vitro activity | Potent in vitro activity |
| Anti-cancer | Cytotoxic to various cancer cell lines | Cytotoxic to a wide range of cancer cell lines |
| Anti-diabetic | Limited direct data; inferred from structural similarity | Demonstrated hypoglycemic effects |
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and anti-cancer activities of this compound and Diosgenin.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity (IC50 values)
| Assay | This compound (µg/mL) | Diosgenin (µg/mL) | Reference Compound (µg/mL) |
| Anti-inflammatory | |||
| Protein Denaturation Inhibition | 1421.92 ± 6.06[4] | 25.2 (defatted extract) | - |
| Antioxidant | |||
| DPPH Radical Scavenging | 704.7 ± 5.9[4] | - | - |
| ABTS Radical Scavenging | 631.09 ± 3.51[4] | - | - |
Note: Direct comparative studies using identical assay conditions are limited. The provided data is compiled from different sources and should be interpreted with caution.
Table 2: In Vitro Anti-cancer Activity (IC50 values in µg/mL)
| Cancer Cell Line | This compound | Diosgenin |
| Human Ovarian Cancer (SKOV-3) | 23.90 ± 1.48 | - |
| Human Gastric Adenocarcinoma (AGS) | 18.50 ± 1.24 | - |
| Human Colon Cancer (HCT116) | > 60 | Induces apoptosis |
| Human Laryngocarcinoma (HEp-2) | - | Induces apoptosis |
| Human Melanoma (M4Beu) | - | Induces apoptosis |
| Human Breast Cancer (MCF-7) | 20-30 (glycoside) | - |
| Human Lung Carcinoma (A549) | 20-30 (glycoside) | - |
| Human Hepatocellular Carcinoma (HepG2) | 20-30 (glycoside) | - |
| Human Gastric Adenocarcinoma (MGC-803) | 20-30 (glycoside) | - |
Note: A direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Mechanistic Insights: A Comparative Look at Signaling Pathways
Both this compound and Diosgenin exert their biological effects by modulating various signaling pathways, particularly those involved in apoptosis, inflammation, and metabolic regulation.
Anti-Cancer Mechanisms:
This compound and Diosgenin are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]
-
Intrinsic Pathway: Both compounds have been shown to cause depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic factors and the activation of caspase-9 and caspase-3.[4][5]
-
Extrinsic Pathway: this compound has been observed to up-regulate the expression of genes in the Tumor Necrosis Factor (TNF) receptor superfamily, suggesting an activation of the death receptor pathway leading to caspase-8 activation.[4] Diosgenin has also been implicated in modulating death receptor signaling.
dot
Caption: Apoptotic pathways induced by this compound and Diosgenin.
Anti-inflammatory Mechanisms:
Diosgenin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways.[6] This leads to a reduction in the production of pro-inflammatory mediators. While the specific anti-inflammatory signaling pathways for this compound are less characterized, its structural similarity to Diosgenin suggests a potentially similar mechanism of action.
dot
Caption: Anti-inflammatory signaling pathways of Diosgenin.
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below.
MTT Assay for Cytotoxicity
This assay is used to assess the cytotoxic effects of this compound and Diosgenin on cancer cell lines.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Diosgenin and incubated for a period of 24 to 72 hours.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. This reaction is typically allowed to proceed for 2 to 4 hours.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.
Protein Denaturation Inhibition Assay for Anti-inflammatory Activity
This in vitro assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a protein solution (e.g., bovine serum albumin or egg albumin) and the test compound at various concentrations.
-
Induction of Denaturation: Protein denaturation is induced by heating the reaction mixture.
-
Absorbance Measurement: The turbidity of the solution, which is indicative of protein denaturation, is measured spectrophotometrically.
-
Inhibition Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control (without the test compound).
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of protein denaturation (IC50) is calculated.
α-Glucosidase Inhibition Assay for Anti-diabetic Activity
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Diosgenin | C27H42O3 | CID 99474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells [mdpi.com]
- 5. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Yamogenin vs. Diosgenin: A Comparative Guide on Their Effects on Lipid Accumulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two structurally similar plant-derived steroids, yamogenin and diosgenin, on lipid accumulation. The information is supported by experimental data to assist researchers in understanding their mechanisms of action and potential therapeutic applications in metabolic diseases.
Introduction
This compound and diosgenin are steroidal sapogenins found in various plants, notably fenugreek (Trigonella foenum-graecum) and yams (Dioscorea species).[1][2][3] They are diastereomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[3][4] Both compounds have garnered interest for their potential roles in modulating lipid metabolism.[5][6] However, subtle structural differences between them lead to notable variations in their biological efficacy, particularly concerning the inhibition of lipid accumulation.[5][7] This guide delves into the comparative effects, mechanisms, and supporting experimental data for both compounds.
Comparative Efficacy in Inhibiting Lipid Accumulation
Experimental evidence consistently indicates that while both this compound and diosgenin can inhibit lipid accumulation in hepatocytes, diosgenin is the more potent of the two .[5][7]
A key study demonstrated that both this compound and diosgenin inhibited triacylglyceride (TG) accumulation in HepG2 hepatocytes.[4][5] However, the inhibitory effect of this compound was observed to be weaker than that of diosgenin.[5] Crucially, in the presence of T0901317, a potent agonist of the Liver X Receptor (LXR), diosgenin could still significantly suppress TG accumulation, whereas this compound's inhibitory effect was completely abolished.[5][7] This suggests that the structural difference between the two molecules is critical for the inhibition of LXR activation, with diosgenin being a more robust antagonist.[5][8]
Mechanisms of Action
The primary mechanism by which both this compound and diosgenin appear to reduce lipid accumulation is through the downregulation of genes involved in fatty acid synthesis.[4][5] This is mainly achieved by antagonizing the Liver X Receptor (LXR), which in turn suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[5][7][8]
This compound's Mechanism:
-
Inhibits triacylglyceride (TG) accumulation in hepatocytes.[4]
-
Suppresses the mRNA expression of key fatty acid synthesis genes, including fatty acid synthase (FAS) and SREBP-1c.[4][5]
-
Acts as an antagonist of LXR, but its effect is weaker compared to diosgenin and can be overridden by potent LXR agonists.[5][7]
Diosgenin's Mechanism:
-
Inhibits the expression of SREBP-1c and its downstream target genes like FAS, stearoyl-CoA desaturase 1 (SCD-1), and acetyl-CoA carboxylase (ACC).[9]
-
Acts as a more potent LXR antagonist than this compound, inhibiting LXR-mediated upregulation of SREBP-1c even in the presence of LXR agonists.[5][8]
-
Activates the AMP-activated protein kinase (AMPK) signaling pathway.[10][11] Activated AMPK phosphorylates and inactivates ACC, a rate-limiting enzyme in fatty acid synthesis, and promotes fatty acid β-oxidation by upregulating carnitine palmitoyltransferase 1A (CPT-1A).[10]
-
Shows potential to interact with and activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which plays a role in adipocyte differentiation and lipid metabolism.[12]
Caption: Signaling pathways affected by this compound and Diosgenin in lipid metabolism.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies, comparing the effects of this compound and diosgenin on markers of lipid accumulation and gene expression.
Table 1: Effect on Triacylglyceride (TG) Accumulation in HepG2 Cells
| Compound | Concentration | Treatment Condition | % TG Accumulation (Relative to Control) | Source |
| This compound | 10 µM | Basal | ~80% | [5] |
| Diosgenin | 10 µM | Basal | ~60% | [5] |
| This compound | 10 µM | + T0901317 (LXR Agonist) | No significant inhibition | [5][7] |
| Diosgenin | 10 µM | + T0901317 (LXR Agonist) | Significant suppression | [5][7] |
Table 2: Effect on mRNA Expression of Lipogenic Genes in HepG2 Cells
| Gene | Compound (10 µM) | % mRNA Expression (Relative to Control) | Source |
| SREBP-1c | This compound | ~75% | [5] |
| SREBP-1c | Diosgenin | ~50% | [5] |
| FAS | This compound | ~80% | [5] |
| FAS | Diosgenin | ~60% | [5] |
Table 3: Effect of Diosgenin on Proteins in Palmitic Acid-Treated LO2 Cells
| Protein Target | Treatment | Effect | Source |
| p-AMPK | Diosgenin | Upregulated | [10] |
| p-ACC | Diosgenin | Upregulated (Inhibited) | [10] |
| CPT-1A | Diosgenin | Upregulated | [10] |
| SREBP-1c | Diosgenin | Inhibited | [10] |
| FAS | Diosgenin | Inhibited | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the cited research.
Caption: A typical workflow for studying the effects of compounds on lipid metabolism.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma cells (HepG2) or normal human liver cells (LO2) are commonly used.[4][5][10]
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Lipid Accumulation: To mimic non-alcoholic fatty liver disease (NAFLD), cells are often treated with fatty acids, such as palmitic acid (e.g., 0.25 mM), for 24 hours to induce lipid accumulation.[10][13]
-
Compound Treatment: this compound or diosgenin (dissolved in DMSO) is added to the culture medium at various concentrations (e.g., 1-20 µM) and incubated for a specified period (e.g., 24 hours).[5]
Triglyceride (TG) Quantification Assay
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.
-
Quantification: The total intracellular triglyceride content is measured using a commercial colorimetric assay kit (e.g., Triglyceride E-test Wako). The absorbance is read with a spectrophotometer.
-
Normalization: The TG content is normalized to the total protein content in the cell lysate, which is determined using a protein assay like the bicinchoninic acid (BCA) assay.[5]
RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from the treated cells using a reagent like TRIzol or a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit with reverse transcriptase and random primers.
-
qPCR: The relative mRNA expression levels of target genes (e.g., SREBP-1c, FAS, ACC) are quantified using a real-time PCR system with SYBR Green master mix. The expression levels are typically normalized to a housekeeping gene such as β-actin or GAPDH. The comparative Ct (2^-ΔΔCt) method is used to calculate the fold change in gene expression.[5]
Luciferase Reporter Assay for LXR Activity
-
Transfection: HepG2 cells are transiently co-transfected with a luciferase reporter plasmid containing LXR response elements (LXREs) and a control plasmid (e.g., pRL-TK Renilla luciferase for normalization).
-
Treatment: After transfection, cells are treated with an LXR agonist (e.g., T0901317) in the presence or absence of this compound or diosgenin for 24 hours.
-
Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity, indicating the transcriptional activity of LXR.[5][7]
Conclusion
Both this compound and diosgenin demonstrate an ability to inhibit lipid accumulation in liver cells, primarily by suppressing the LXR/SREBP-1c lipogenic pathway. However, the available data strongly suggest that diosgenin is a more potent inhibitor than its diastereomer, this compound.[5][8] Diosgenin's superior efficacy appears to stem from its stronger antagonism of LXR and its additional ability to activate the AMPK pathway, which promotes fatty acid oxidation.[5][10]
The weaker effect of this compound, which is nullified by strong LXR activation, suggests its therapeutic window may be narrower.[5] For researchers in drug development, diosgenin presents a more promising scaffold for designing novel therapeutics against metabolic disorders like NAFLD. Future in vivo studies directly comparing the two compounds are warranted to confirm these in vitro findings and to evaluate their respective pharmacokinetic and safety profiles.
References
- 1. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line [mdpi.com]
- 2. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in fenugreek inhibits lipid accumulation through the suppression of gene expression in fatty acid synthesis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Diosgenin on Hypolipidemia and Its Underlying Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diosgenin Supplementation Prevents Lipid Accumulation and Induces Skeletal Muscle-Fiber Hypertrophy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Yamogenin's Cytotoxic Potency: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of Yamogenin, a naturally occurring steroidal saponin, across various human cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential as an anti-cancer agent.
Quantitative Comparison of Cytotoxicity
The inhibitory concentration (IC50) values of this compound were determined for several cancer cell lines, showcasing its differential efficacy. The data, summarized in the table below, is derived from in vitro studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 24-hour treatment period.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Notes |
| AGS[1][2][3] | Gastric Adenocarcinoma | 18.50 ± 1.24[1][2][3] | This compound showed the strongest cytotoxic effect on this cell line.[1][2][3] |
| SKOV-3[4] | Ovarian Cancer | 23.90 ± 1.48[4] | |
| HCT116[1] | Colon Carcinoma | > 60[1] | A much weaker cytotoxic effect was observed compared to AGS cells.[1] Cell viability was 55 ± 3% at a concentration of 60 µg/mL.[1] |
| UM-SCC-6[1] | Squamous Carcinoma | Not effective[1] | This compound did not exert a significant anticancer effect on this cell line.[1] |
| Human Fibroblasts[1] | Non-cancerous control | > 60[1] | Over 90% viability was maintained in the concentration range of 5–60 µg/mL, indicating low toxicity to normal cells.[1] |
Note: A study on this compound glycoside (a derivative) on human breast cancer (MCF-7), lung carcinoma (A549), hepatocellular carcinoma (HepG2), and gastric adenocarcinoma (MGC-803) cell lines reported IC50 values between 20 and 30 µg/mL[4].
Experimental Protocols
The following methodologies were employed in the cited studies to assess the cytotoxic effects and elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (AGS, HCT116, UM-SCC-6) and normal human fibroblasts were seeded in 96-well plates at an appropriate density and cultured for 24 hours.
-
Treatment: The cells were then treated with this compound at various concentrations (ranging from 5 to 60 µg/mL) for 24 hours. A control group was treated with the vehicle (ethanol, not exceeding 0.75% v/v).
-
MTT Incubation: After the treatment period, the medium was replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells were dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control, and the IC50 value was determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: AGS or SKOV-3 cells were treated with varying concentrations of this compound for 24 hours.
-
Cell Staining: Cells were harvested and stained with appropriate fluorescent dyes (e.g., Annexin V and Propidium Iodide for apoptosis, or a DNA-intercalating dye for cell cycle analysis).
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to quantify the percentage of cells in different stages of the cell cycle (sub-G1, G0/G1, S, G2/M) and to differentiate between viable, apoptotic, and necrotic cells.
Caspase Activity Assay (Luminometry)
-
Cell Lysis: AGS or SKOV-3 cells treated with this compound were lysed to release intracellular contents.
-
Caspase Reaction: The cell lysates were incubated with specific caspase substrates (e.g., for caspase-8, -9, and -3/7) linked to a luminogenic reporter.
-
Luminescence Measurement: The activity of the caspases was determined by measuring the luminescence signal, which is proportional to the amount of cleaved substrate.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for evaluating its cytotoxic effects.
Caption: this compound-induced apoptotic signaling pathways.
Caption: Experimental workflow for evaluating this compound's cytotoxicity.
Mechanism of Action
This compound induces programmed cell death (apoptosis) in cancer cells through the activation of both the extrinsic and intrinsic pathways.[1][4] In gastric cancer cells (AGS), this compound treatment leads to an increase in the production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases.[1][2] Furthermore, a significant upregulation of the Tumor Necrosis Factor Receptor Superfamily Member 25 (TNFRSF25) at the mRNA level has been observed, indicating the involvement of the death receptor pathway.[1][2] Similar apoptotic mechanisms, including cell cycle arrest in the sub-G1 phase, mitochondrial membrane potential decrease, and activation of caspases-8, -9, and -3/7, were also identified in ovarian cancer (SKOV-3) cells.[4] The upregulation of various TNF receptor superfamily members and associated death domain proteins further corroborates the dual apoptotic signaling induced by this compound.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of this compound-A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS for Yamogenin Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of yamogenin, a steroidal sapogenin with significant therapeutic potential, is paramount. The choice of analytical methodology is a critical decision that impacts data quality, throughput, and resource allocation. This guide provides a comprehensive cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
This comparison is supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs. While direct cross-validation data for this compound is limited in publicly available literature, this guide leverages extensive data from its closely related epimer, diosgenin, assuming similar analytical behavior due to their structural similarities.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile compounds. |
| Derivatization | Generally not required for this compound. | Mandatory (hydrolysis and derivatization) to increase volatility.[1][2] |
| Sample Preparation | Simpler: Extraction and filtration. | More complex: Extraction, hydrolysis, and derivatization.[1][2] |
| Analysis Time | Typically shorter run times. | Longer run times due to temperature programming. |
| Instrumentation Cost | Generally lower initial investment. | Higher initial investment. |
| Selectivity | Good, can be enhanced with MS detection (LC-MS). | Excellent, with mass spectral libraries for compound identification. |
| Sensitivity | Varies with detector (UV, MS). LC-MS offers high sensitivity. | Generally very high, especially in selected ion monitoring (SIM) mode. |
Performance Comparison
The following tables summarize the typical performance characteristics for the analysis of diosgenin, which are expected to be comparable for this compound.
Table 1: HPLC-UV Method Performance for Diosgenin Analysis[3][4][5][6][7][8]
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 - 0.8 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 2.5 µg/mL |
| Accuracy (% Recovery) | 92% - 105% |
| Precision (%RSD) | < 5% |
Table 2: GC-MS Method Performance for Steroidal Sapogenin Analysis[9]
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~2 - 3 ng/g |
| Limit of Quantification (LOQ) | ~7 - 10 ng/g |
| Accuracy (% Recovery) | 80% - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol for this compound Analysis
This protocol is based on established methods for the analysis of diosgenin.[3][4]
1. Sample Preparation:
-
Extraction: Extract a known weight of the powdered plant material or formulated product with a suitable solvent such as methanol or ethanol using sonication or reflux.
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of approximately 203 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30 °C.
3. Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
This protocol involves necessary hydrolysis and derivatization steps for the analysis of steroidal sapogenins.[1][2][5]
1. Sample Preparation:
-
Extraction: Extract the sample as described in the HPLC protocol.
-
Hydrolysis: Evaporate the solvent from the extract and subject the residue to acid hydrolysis (e.g., with 2M HCl in methanol) at an elevated temperature (e.g., 80-100 °C) for several hours to cleave the glycosidic bonds and liberate the this compound aglycone.
-
Neutralization and Extraction: Neutralize the hydrolyzed sample and extract the this compound into an organic solvent like n-hexane or chloroform.
-
Derivatization: Evaporate the solvent and derivatize the dried residue to increase its volatility. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine. Heat the mixture to ensure complete derivatization.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) to ensure the elution of the derivatized this compound.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Transfer Line Temperature: 280-300 °C.
-
3. Quantification:
-
Prepare a calibration curve using derivatized this compound standards.
-
Quantify the derivatized this compound in the sample by comparing its peak area (from the total ion chromatogram or a specific ion in SIM mode) with the calibration curve.
Workflow Diagrams
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will largely depend on the specific requirements of the study, available resources, and the desired sample throughput.
-
HPLC-UV offers a simpler, faster, and more cost-effective solution, particularly for routine quality control and when high sample throughput is required. The avoidance of derivatization simplifies the sample preparation process significantly.
-
GC-MS provides superior selectivity and sensitivity, making it the preferred method for complex matrices or when trace-level quantification is necessary. The mass spectral data also offers a higher degree of confidence in compound identification. However, the mandatory hydrolysis and derivatization steps make the sample preparation more laborious and time-consuming.
For laboratories equipped with both instruments, a cross-validation approach using both techniques can provide the highest level of confidence in the analytical results. This guide provides the foundational information to embark on such a study or to make an informed decision on the most suitable method for your this compound analysis needs.
References
- 1. scielo.org.bo [scielo.org.bo]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Acid hydrolysis of saponin-rich extracts of quinoa, lentil, fenugreek and soybean to yield sapogenin-rich extracts and other bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination of Yamogenin and Oxaliplatin Demonstrates Enhanced Efficacy in Gastric Cancer Cells
The combination of the natural steroidal saponin, yamogenin, with the chemotherapeutic agent oxaliplatin exhibits a synergistic cytotoxic effect on gastric cancer cells.[1][2] This enhanced efficacy is characterized by a significant reduction in cancer cell viability and the induction of apoptosis through both intrinsic and extrinsic pathways.[1][2] This guide provides a comparative analysis of the cytotoxic effects of this compound and oxaliplatin, alone and in combination, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity in AGS Gastric Cancer Cells
An in vitro study utilizing the human gastric adenocarcinoma (AGS) cell line demonstrated that this compound, when combined with oxaliplatin, leads to a more potent anticancer effect than either compound administered alone. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was significantly lower for the combination treatment.
| Treatment | IC50 (µg/mL) |
| This compound | 18.50 ± 1.24 |
| This compound + Oxaliplatin | 10.64 ± 0.18 |
Data sourced from an in vitro study on AGS gastric cancer cells.[2]
The viability of AGS cells was markedly decreased with increasing concentrations of the this compound and oxaliplatin combination.[2] At specific concentrations, the combination therapy resulted in a significant reduction in cell viability:
| This compound (µg/mL) | Oxaliplatin (µg/mL) | Cell Viability (%) |
| 40 | 16 | 20.10 ± 2.84 |
| 50 | 24 | 17.33 ± 1.04 |
| 60 | 40 | 5.80 ± 0.33 |
Data represents the percentage of viable AGS cells after 24 hours of treatment.[2]
Mechanism of Action: Induction of Apoptosis
The synergistic effect of this compound and oxaliplatin is attributed to the induction of apoptosis, or programmed cell death, through multiple cellular mechanisms.
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
This compound was found to induce the production of reactive oxygen species (ROS), leading to depolarization of the mitochondrial membrane.[1][2] This event is a key step in the intrinsic apoptotic pathway, culminating in the activation of caspase-9.[1][2] Furthermore, this compound up-regulates the expression of TNFRSF25 at the mRNA level, a receptor involved in the extrinsic apoptotic pathway, leading to the activation of caspase-8.[1][2] The activation of both caspase-8 and caspase-9 converges to execute apoptosis in the gastric cancer cells.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, oxaliplatin, and their combination on AGS gastric cancer cells.
Procedure:
-
AGS cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with varying concentrations of this compound (5–60 µg/mL), oxaliplatin (0.2–40 µg/mL), or a combination of both for 24 hours.[3]
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.
-
The formazan crystals formed by viable cells were dissolved in a solubilization solution.
-
The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
Experimental Workflow for Cytotoxicity Analysis
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Analysis
Objective: To quantify the extent of apoptosis induced by this compound.
Procedure:
-
AGS cells were treated with different concentrations of this compound for 24 hours.[2]
-
The cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Measurement of Reactive Oxygen Species (ROS)
Objective: To measure the intracellular production of ROS following this compound treatment.
Procedure:
-
AGS cells were treated with this compound for 24 hours.[2]
-
The cells were then incubated with a fluorescent probe, such as DCFH-DA, which becomes fluorescent in the presence of ROS.
-
The fluorescence intensity was measured by flow cytometry to quantify ROS levels.[2]
Caspase Activity Assay
Objective: To determine the activity of caspase-8 and caspase-9.
Procedure:
-
AGS cells were treated with this compound for 5 and 24 hours.[2]
-
Cell lysates were prepared and incubated with specific luminogenic substrates for caspase-8 and caspase-9.
-
The luminescence, which is proportional to caspase activity, was measured using a luminometer.[2]
References
Statistical validation of Yamogenin's effect in cell culture models
Yamogenin's Efficacy in Cell Culture Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of this compound's effects on various cancer cell lines, supported by experimental data and detailed protocols. We compare its performance against its well-known stereoisomer, Diosgenin, and other steroidal saponins, offering a clear perspective on its potential as an anti-cancer agent.
This compound, a steroidal saponin found in plants like Trigonella foenum-graecum and Asparagus officinalis, has demonstrated significant cytotoxic activities against several cancer cell lines.[1][2][3] Its mechanism of action primarily involves the induction of apoptosis through both intrinsic and extrinsic pathways, making it a compound of interest for further investigation in oncology.[3][4]
Comparative Cytotoxicity of this compound
This compound's cytotoxic effects have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The data clearly indicates a differential sensitivity of cancer cell lines to this compound.
| Cell Line | Cancer Type | IC50 of this compound (µg/mL) | Reference |
| AGS | Gastric Adenocarcinoma | 18.50 ± 1.24 | [2] |
| SKOV-3 | Ovarian Cancer | 23.90 ± 1.48 | [1][5] |
| HCT116 | Colon Carcinoma | > 60 | [2] |
| UM-SCC-6 | Squamous Carcinoma | No significant effect | [2] |
Table 1: Comparative IC50 values of this compound across different human cancer cell lines after 24 hours of treatment. The data highlights the potent effect of this compound on gastric and ovarian cancer cells.
In comparison to its stereoisomer Diosgenin, which has been more extensively studied, this compound exhibits a similar mechanism of inducing apoptosis and cell cycle arrest.[3] For instance, Diosgenin has been shown to induce apoptosis in HCT-116 and HT-29 colorectal cancer cell lines and inhibit the proliferation of laryngocarcinoma HEp-2 and melanoma M4Beu cells.[2] While direct comparative IC50 values in the same studies are limited, the available data suggests that both isomers possess potent anti-cancer properties, warranting further head-to-head analysis.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound's primary anti-cancer activity stems from its ability to induce programmed cell death, or apoptosis, and to halt the cell cycle, thereby preventing cancer cell proliferation.
Cell Cycle Arrest:
Treatment with this compound leads to a significant, dose-dependent arrest of cancer cells in the sub-G1 phase of the cell cycle, an indicator of apoptosis.[1][2] In SKOV-3 ovarian cancer cells, the percentage of cells in the sub-G1 phase increased from 12.6% in the control group to 28.9% after treatment with 70 µg/mL of this compound.[1] Similarly, in AGS gastric cancer cells, the sub-G1 population rose from 6.8% to a substantial 66.63% with 60 µg/mL of this compound.[2]
| Cell Line | This compound Concentration (µg/mL) | Percentage of Cells in Sub-G1 Phase (%) | Reference |
| SKOV-3 | Control | 12.6 ± 0.34 | [1] |
| 10 | 11.88 ± 0.21 | [1] | |
| 20 | 12.05 ± 0.58 | [1] | |
| 50 | 21.8 ± 1.37 | [1] | |
| 70 | 28.9 ± 2.51 | [1] | |
| AGS | Control | 6.80 ± 1.66 | [2] |
| 10 | 6.13 ± 0.68 | [2] | |
| 30 | 9.80 ± 0.42 | [2] | |
| 60 | 66.63 ± 1.94 | [2] |
Table 2: Dose-dependent effect of this compound on cell cycle arrest in SKOV-3 and AGS cancer cells. The significant increase in the sub-G1 population indicates apoptosis.
Induction of Apoptosis:
This compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.[3][4]
-
Intrinsic Pathway: this compound treatment leads to a significant decrease in mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS).[1][2] In SKOV-3 cells, the percentage of cells with depolarized mitochondria increased from 4.1% in the control to 67.7% at a 70 µg/mL concentration of this compound.[1] Similarly, in AGS cells, ROS-positive cells increased from 14.88% at 10 µg/mL to 75.56% at 60 µg/mL.[2] This is accompanied by the activation of initiator caspase-9 and executioner caspases-3/7.[1]
-
Extrinsic Pathway: The extrinsic pathway is initiated by the activation of death receptors on the cell surface. This compound treatment has been shown to upregulate the expression of genes in the Tumor Necrosis Factor (TNF) Receptor Superfamily, including TNFRSF25, as well as FADD and DEDD2.[2][3] This leads to the activation of initiator caspase-8.[1][2]
| Parameter | Cell Line | This compound Concentration (µg/mL) | Effect | Reference |
| Mitochondrial Membrane Potential (% of depolarized cells) | SKOV-3 | 70 | 67.70 ± 2.67 | [1] |
| Reactive Oxygen Species (% of ROS positive cells) | AGS | 60 | 75.56 ± 3.36 | [2] |
| Caspase-8 Activity (relative to control) | SKOV-3 | 70 | 3.45 ± 0.09 | [1] |
| Caspase-9 Activity (relative to control) | SKOV-3 | 70 | >3.5 (approx.) | [1] |
| Caspase-3/7 Activity | SKOV-3 | 50 | Significantly increased | [1] |
Table 3: Key indicators of apoptosis induction by this compound in cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for the key experiments cited.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5-70 µg/mL) and a vehicle control (e.g., 0.7% ethanol) for 24 hours.[1][2]
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. Cell viability is calculated as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.[1][10]
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the MTT assay. After treatment, harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are both Annexin V and PI positive, and necrotic cells are Annexin V negative and PI positive.
Visualizing the Molecular Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound-induced apoptotic signaling pathways.
Caption: General experimental workflow for evaluating this compound's effect.
References
- 1. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Yamogenin Content Across Various Dioscorea Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the yamogenin content in different species of the genus Dioscorea, commonly known as yams. This compound, a steroidal sapogenin and a stereoisomer of diosgenin, is a crucial precursor in the synthesis of various steroidal drugs.[1] The data presented herein is compiled from multiple scientific studies to aid researchers and professionals in identifying potent species for this compound and diosgenin extraction.
Quantitative Comparison of this compound and Diosgenin Content
The concentration of this compound and its isomer diosgenin varies significantly among different Dioscorea species and even within the same species depending on the geographical source and the part of the plant analyzed. The following table summarizes the quantitative findings from various studies. It is important to note that many studies quantify "total diosgenin," which includes both diosgenin and its isomer this compound.
| Dioscorea Species | Plant Part | This compound/Diosgenin Content (% Dry Weight) | Reference |
| D. zingiberensis | Tuber | up to 1.95% | [2] |
| D. rotundata | Leaf | up to 0.93% | [3][4] |
| D. cayenensis | Leaf | 0.31% - 0.73% | [3][4] |
| D. deltoidea | Tuber | up to 1.20% | [5] |
| D. collettii | Tuber | Data available, but specific % not provided | [2][6] |
| D. septemloba | Tuber | Data available, but specific % not provided | [2][6] |
| D. alata | Leaf | < 0.1% in most cultivars | [4] |
| D. hispida | Tuber | 0.001% - 0.003% | [7] |
| D. bulbifera | Tuber | 0.001% - 0.003% | [7] |
| D. pentaphylla | Tuber | 0.001% - 0.003% | [7] |
| D. oppositifolia | Tuber | 0.001% - 0.003% | [7] |
| D. pubera | Tuber | 0.001% - 0.003% | [7] |
| D. hamiltonii | Tuber | 0.001% - 0.003% | [7] |
Note: this compound and diosgenin are often quantified together due to their structural similarity. The data primarily reflects diosgenin content, which is more commonly reported.
Experimental Protocols for this compound/Diosgenin Quantification
The accurate quantification of this compound and diosgenin involves several key steps, from sample preparation to sophisticated analytical techniques. The following protocols are synthesized from established methodologies reported in the literature.
1. Sample Preparation
-
Collection and Drying: Plant material (tubers, leaves, etc.) is collected and thoroughly washed. It is then typically dried in a hot air oven or lyophilized to a constant weight to remove moisture.
-
Pulverization: The dried plant material is ground into a fine powder (e.g., 40-mesh) to increase the surface area for efficient extraction.[7]
2. Extraction and Hydrolysis
The steroidal sapogenins exist as glycosides (saponins) in the plant. Therefore, acid hydrolysis is required to cleave the sugar moieties and liberate the aglycone (this compound/diosgenin).
-
Method A: Ethanolic Acid Hydrolysis
-
Dried tuber powder (e.g., 10 g) is refluxed with 1M ethanolic sulfuric acid (e.g., 50 ml) at approximately 80°C for 4-8 hours.[7]
-
The mixture is filtered. The filtrate is then subjected to liquid-liquid extraction using an organic solvent like hexane or chloroform (e.g., 3 x 50 ml).[7]
-
The organic layers are pooled, washed with a 5% alkali solution and then with distilled water to remove impurities.[7]
-
The extract is passed through anhydrous sodium sulfate to remove any remaining water.[7]
-
The solvent is evaporated to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C). The resulting residue contains the crude sapogenins.[5][7]
-
-
Method B: Two-Step Extraction and Hydrolysis
-
The powdered plant material is first extracted with a solvent such as an ethanol-water mixture.[5]
-
The extract is filtered and concentrated to dryness.
-
The dried residue is then hydrolyzed by heating with hydrochloric acid (e.g., 10% HCl) in a water bath at approximately 98°C for about 60 minutes.[5]
-
After cooling, the hydrolysate is extracted with chloroform. The chloroform layers are collected, combined, and evaporated to yield the crude diosgenin.[5]
-
3. Analytical Quantification
Several chromatographic techniques are employed for the separation and quantification of this compound and diosgenin.
-
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[5][7]
-
Sample Application: The dried extract is redissolved in a suitable solvent (e.g., methanol) and applied as bands of a specific width.[5]
-
Mobile Phase: A mixture of solvents is used for development. Common systems include toluene:ethyl acetate:formic acid (6:5:1 v/v/v) or toluene:chloroform:acetone (2:8:2 v/v/v).[5][7]
-
Derivatization: After development, the plate is dried and sprayed with a derivatizing agent, such as anisaldehyde-sulfuric acid reagent, followed by heating (e.g., 100°C for 5 minutes). This allows for visualization and densitometric scanning.[5]
-
Quantification: The plate is scanned using a TLC scanner at a specific wavelength (e.g., 433 nm or 450 nm).[5][7] The concentration is determined by comparing the peak area of the sample with that of a standard calibration curve prepared from pure diosgenin.
-
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
-
This is a highly sensitive and accurate method for quantification.[2][6]
-
Column: A C18 column, such as a BEH C18, is typically used.[2]
-
Mobile Phase: An isocratic or gradient elution with acetonitrile and water is commonly employed.[2]
-
Detection: Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used for identification and quantification.[2][6]
-
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound/diosgenin from Dioscorea species.
Caption: Workflow for this compound/Diosgenin Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of diosgenin in Dioscorea species and related medicinal plants by UPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of diosgenin extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytojournal.com [phytojournal.com]
Safety Operating Guide
Yamogenin: A Guide to Safe Disposal in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Yamogenin are paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Hazard Identification and Safety Summary
Before handling this compound, it is crucial to be aware of its potential hazards. While some safety data sheets (SDS) may not classify the substance, others provide specific warnings that should be heeded to ensure maximum safety.[1] The primary hazards identified are oral toxicity and significant aquatic toxicity.[2]
Table 1: this compound Hazard Profile and Chemical Identifiers
| Identifier | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2] | DC Chemicals |
| Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[2] | DC Chemicals | |
| Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2] | DC Chemicals | |
| CAS Number | 512-06-1 | [1][2] |
| Molecular Formula | C₂₇H₄₂O₃ | [2] |
| Molecular Weight | 414.62 g/mol | [2] |
Guiding Principle for Disposal
The guiding principle for this compound disposal is to treat it as hazardous chemical waste. Due to its classification as being very toxic to aquatic life, this compound and its containers must not be disposed of in the regular trash or poured down the drain.[2] The required method is disposal via an approved and licensed waste disposal facility in accordance with all applicable federal, state, and local regulations.[2]
Standard Operating Protocol for this compound Disposal
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles with side-shields.[2]
-
Chemical-resistant gloves (e.g., nitrile).[2]
-
A lab coat or impervious clothing.[2]
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, paper towels), and empty containers in a designated, sealable, and chemically compatible waste container.
-
Liquid Waste: For this compound in solution, collect the waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[2]
Step 3: Waste Container Labeling Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards: "Toxic," "Aquatic Hazard."
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
Step 4: On-site Storage
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]
-
Ensure the storage location is a designated satellite accumulation area for hazardous waste, as defined by your institution's Environmental Health & Safety (EHS) department.
Step 5: Arranging for Disposal
-
Contact your institution's EHS or equivalent safety department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste transfer and documentation. Never attempt to transport hazardous waste off-site yourself.
Emergency Procedures: Accidental Release or Spill
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the immediate area.[2]
-
Wear Full PPE: Use the personal protective equipment listed in Step 1 of the disposal protocol.[2]
-
Containment: Prevent the spilled material from entering drains, sewers, or water courses.[2]
-
Cleanup:
-
Decontamination: Clean the spill surface area thoroughly. The contaminated cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
